4-chloro-6-methoxy-1H-indazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
4-chloro-6-methoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBBLVROQRZPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646455 | |
| Record name | 4-Chloro-6-methoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-38-7 | |
| Record name | 4-Chloro-6-methoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Scaffolding: The Physicochemical and Synthetic Profile of 4-Chloro-6-Methoxy-1H-Indazole-3-Carboxylic Acid
[1]
Executive Summary: The Pharmacophore Architecture
4-Chloro-6-methoxy-1H-indazole-3-carboxylic acid represents a privileged scaffold in modern medicinal chemistry, particularly within the development of 5-HT4 receptor agonists (gastroprokinetics) and Type II Kinase Inhibitors .[1]
This molecule is not merely a passive building block; it is a conformational lock .[1] The steric bulk of the chlorine atom at the C4 position creates a "molecular kink," forcing N-substituted amides (derived from the C3-carboxylic acid) into specific torsion angles that favor receptor binding pockets.[1] Simultaneously, the C6-methoxy group acts as an electronic modulator, increasing the electron density of the indazole core and influencing the acidity (pKa) of the N1-proton, which is critical for solubility and permeability.[1]
Structural Anatomy & Electronic Profile
| Feature | Position | Physicochemical Function | Drug Design Implication |
| Chloro Group | C4 (Ortho to Bridge) | Steric hindrance; Lipophilicity enhancer (+ | Restricts rotation of C3-substituents; fills hydrophobic pockets (e.g., ATP binding sites). |
| Methoxy Group | C6 | Electron Donating Group (EDG) | Increases pKa of N1; improves metabolic stability at C6 (blocks oxidation).[1] |
| Carboxylic Acid | C3 | Hydrogen Bond Donor/Acceptor | Primary handle for amide coupling; bioisostere precursor (e.g., oxadiazoles).[1] |
| Indazole Core | 1H/2H Tautomerism | Aromatic Scaffold | Bioisostere for indole/benzofuran; participates in |
Synthetic Routes & Process Optimization
The synthesis of highly substituted indazoles often suffers from regioselectivity issues. For the 4-chloro-6-methoxy variant, two primary routes govern the landscape: the Isatin Route (Classical) and the Diazo-Cyclization Route (Modern).[1]
Retrosynthetic Analysis (Graphviz)[1]
The following diagram illustrates the strategic disconnection of the target molecule, highlighting the critical intermediate 7-chloro-5-methoxyisatin .
Figure 1: Retrosynthetic disconnection showing the Isatin pathway as the primary regioselective entry point.[1]
Validated Protocol: Ester Hydrolysis to Free Acid
While de novo synthesis is valuable, most medicinal chemistry campaigns procure the methyl ester intermediate (Methyl 4-chloro-6-methoxy-1H-indazole-3-carboxylate , CAS: 932041-14-0).[1] The critical step is the controlled saponification to the free acid without decarboxylation.[1]
Objective: Quantitative conversion of methyl ester to carboxylic acid. Scale: 10.0 g input.
Step-by-Step Methodology:
-
Dissolution: Charge a 500 mL round-bottom flask with Methyl 4-chloro-6-methoxy-1H-indazole-3-carboxylate (10.0 g, 41.6 mmol) and THF (100 mL). Stir until fully dissolved.
-
Base Addition: Add LiOH·H₂O (5.2 g, 124.8 mmol, 3.0 eq) dissolved in Water (50 mL).[1] Note: LiOH is preferred over NaOH to prevent potential decarboxylation due to milder basicity.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by LCMS (Target Mass: [M+H]+ ≈ 227.0).[1]
-
Workup (Critical):
-
Isolation: Filter the solid, wash with cold water (2 x 20 mL) and Et₂O (1 x 20 mL) to remove lipophilic impurities.[1]
-
Drying: Vacuum dry at 45°C overnight.
Expected Yield: >90% (approx. 8.5 g).[1] QC Check: ¹H NMR (DMSO-d₆) should show loss of the methyl singlet at ~3.9 ppm.[1]
Physicochemical Profiling & Analytics
Understanding the physical properties is essential for formulation and assay development.[1] The 4-chloro substituent significantly alters the lipophilicity compared to the unsubstituted parent.[1]
Quantitative Data Table
| Property | Value (Experimental/Predicted) | Source/Methodology |
| Molecular Weight | 226.62 g/mol | Calculated |
| pKa (Acid) | 3.2 ± 0.2 | Predicted (Carboxyl) |
| pKa (Indazole NH) | 10.8 ± 0.5 | Predicted (Indazole N1) |
| LogP | 2.1 - 2.4 | Consensus LogP (High Lipophilicity due to Cl) |
| Solubility (pH 7.4) | Low (< 50 µM) | Requires DMSO stock or micronization |
| Topological Polar Surface Area (TPSA) | ~75 Ų | Good permeability predictor |
Analytical Validation (LCMS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5µm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV 254 nm / ESI+ (m/z 227).
-
Retention Time: Expect late elution (~3.5 - 4.0 min) due to the lipophilic 4-Cl/6-OMe combination.[1]
Application in Drug Design: The Amide Coupling Workflow
The primary utility of this acid is the formation of Indazole-3-carboxamides .[1] Due to the steric hindrance of the 4-chloro group, standard coupling agents (EDC/HOBt) often fail or result in low yields.[1]
Recommended Coupling Strategy: Use HATU or T3P (Propylphosphonic anhydride) .[1] These reagents are superior for sterically hindered carboxylic acids.[1]
Workflow Diagram (Graphviz)
Figure 2: Optimized amide coupling workflow for sterically hindered indazole acids.
Mechanistic Insight
The 4-chloro substituent creates a "molecular wall" that protects the carbonyl carbon from nucleophilic attack.[1] HATU generates a highly reactive O-7-azabenzotriazole active ester, which accelerates the reaction kinetics sufficiently to overcome this steric barrier.[1]
References
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BenchChem. (n.d.).[1] 4-Methoxy-1H-indazole-3-carboxylic acid and Derivatives.[1][3][4] Retrieved from [1]
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ChemicalBook. (n.d.).[1] Synthesis of 4-Chloro-1H-indazole.[1] Retrieved from [1]
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Organic Chemistry Portal. (n.d.).[1] Synthesis of Indazoles: Recent Literature. Retrieved from [1]
-
U.S. Environmental Protection Agency. (n.d.).[1] CompTox Chemicals Dashboard: Methyl 4-chloro-1H-indazole-3-carboxylate.[1][5] Retrieved from [1]
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Meanwell, N. A. (2011).[1] Bioisosteres in Medicinal Chemistry.[1][6][7][8][9] Journal of Medicinal Chemistry.[1] (Contextual grounding for Indazole as a bioisostere).
-
Lefebvre, V., et al. (2010).[1][10] General two-step synthesis of substituted 3-aminoindazoles.[1][10] Journal of Organic Chemistry, 75(8), 2730-2732.[1] (Methodology grounding).
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The Therapeutic Potential of Indazole-3-Carboxylic Acid Scaffolds: From Synthesis to Clinical Promise
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole-3-carboxylic acid scaffold has emerged as a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and privileged structural attributes. This bicyclic heterocycle serves as the foundational framework for a multitude of compounds with significant therapeutic value, demonstrating efficacy across a spectrum of diseases including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] Its ability to be selectively functionalized at various positions allows for the fine-tuning of pharmacological properties, making it an ideal starting point for drug discovery campaigns.[3] This guide provides a comprehensive exploration of the indazole-3-carboxylic acid core, synthesizing field-proven insights into its synthesis, mechanisms of action, and structure-activity relationships (SAR). We will delve into its application in key therapeutic areas, present detailed experimental protocols for its derivatization and evaluation, and offer a forward-looking perspective on its untapped potential.
Chapter 1: The Indazole-3-Carboxylic Acid Core: A Privileged Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[4] The indazole-3-carboxylic acid scaffold, specifically, has garnered immense interest as it acts as a bioisostere for indole, enabling it to interact with a wide array of biological targets.[5] This structural feature, combined with its rigid, planar nature, provides a well-defined vector for substituents, facilitating the exploration of chemical space around a biological target.
Derivatives such as indazole-3-carboxamides are particularly noteworthy. The amide bond provides a critical hydrogen bond donor and acceptor, crucial for anchoring the molecule within the binding pockets of proteins like kinases and ion channels.[6][7] The true power of this scaffold lies in the strategic derivatization at the N1 position of the indazole ring and on the amide nitrogen, which profoundly influences potency, selectivity, and pharmacokinetic properties.[8][9]
Chapter 2: Synthetic Strategies and Methodologies
The synthesis of indazole-3-carboxylic acid and its derivatives is a well-established yet evolving field, with multiple routes available depending on the desired scale and substitution patterns. A robust and scalable synthesis is paramount for any drug discovery program.
Core Synthesis: From Indole to Indazole-3-Carboxylic Acid
One of the most efficient methods for generating the indazole core involves the nitrosation of substituted indoles.[10][11] This approach provides direct access to the corresponding 1H-indazole-3-carboxaldehyde, which can be readily oxidized to the target carboxylic acid. The choice of starting material (e.g., 7-methyl-indole) allows for the introduction of diversity on the benzene ring portion of the scaffold.[10]
An alternative and widely used method begins with isatin, which is hydrolyzed and converted to a diazonium salt, followed by reduction and cyclization to yield the indazole acid.[12] While effective, this multi-step process can be challenging to scale up safely and economically.[12] For derivatization, direct carboxylation of a protected indazole at the 3-position using n-butyl lithium and carbon dioxide is also a common strategy.[6][13]
Synthesis of Indazole-3-Carboxamide Derivatives
The conversion of 1H-indazole-3-carboxylic acid to its corresponding carboxamides is the most common derivatization, unlocking a vast array of biological activities.[13] This is typically achieved through standard amide coupling reactions. The carboxylic acid is activated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[7][13][14] A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction.[7][13]
Caption: General Experimental Workflow for Synthesis.
Detailed Experimental Protocol: General Procedure for Amide Coupling
This protocol represents a self-validating system for synthesizing 1H-indazole-3-carboxamide derivatives, consistently yielding high-purity products.
-
Reagent Preparation: To a solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).[10]
-
Activation: Stir the solution for 10-15 minutes at room temperature. This step is critical for the formation of the active ester intermediate, which is essential for efficient coupling.[10][13]
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.5 equivalents) to the reaction mixture.[10][13]
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours, or until the starting material is consumed as monitored by Thin-Layer Chromatography (TLC).[10][13]
-
Work-up and Extraction: Upon completion, pour the reaction mixture into ice water to precipitate the crude product. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or a 10% methanol in chloroform solution.[10][13]
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[10] Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the final 1H-indazole-3-carboxamide.[6][10]
Chapter 3: Therapeutic Potential in Oncology
The indazole scaffold is a component of several FDA-approved anti-cancer drugs, highlighting its significance in oncology.[15][16] Derivatives of indazole-3-carboxylic acid have demonstrated potent activity against various cancer types by modulating multiple oncogenic pathways.[2][17]
Mechanism: Kinase Inhibition
Many indazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Indazole-pyrimidine based compounds have been developed as potent VEGFR-2 inhibitors, with the most active showing an IC50 value of 24.5 nM.[18] These compounds effectively suppress angiogenesis, offering a targeted approach to starve tumors.
-
PAK1 Inhibition: p21-activated kinase 1 (PAK1) is a downstream effector of the Rho GTPases (Cdc42 and Rac1) and is aberrantly activated in many tumors, promoting cell migration and invasion.[6] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1, representing a promising strategy to inhibit metastasis.[6]
Caption: PAK1 Signaling Pathway Inhibition.
Mechanism: Induction of Apoptosis
Several indazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One study showed that compound 2f , an indazole derivative, promoted apoptosis in breast cancer cells.[15][16] This was associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[15][16] The compound also decreased the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[15]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines.
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole-pyrimidine | VEGFR-2 | HUVEC | 1.37 | [18] |
| (E)-3-styryl-1H-indazole (2f) | Apoptosis Induction | 4T1 (Breast) | 0.23 - 1.15 | [15][16] |
| Indazol-pyrimidine (4f) | Cytotoxic | MCF-7 (Breast) | 1.629 | [17] |
| Indazol-pyrimidine (4i) | Cytotoxic | MCF-7 (Breast) | 1.841 | [17] |
| Indazole-3-amine (6o) | Apoptosis/Cell Cycle | K562 (Leukemia) | 5.15 | [19] |
Chapter 4: Applications in Inflammatory and Autoimmune Disorders
Chronic inflammation underlies numerous diseases, including autoimmune disorders.[20] Indazole-3-carboxamides have emerged as potent immunomodulators, primarily through the inhibition of Calcium-Release Activated Calcium (CRAC) channels.[8][20][21]
Mechanism: CRAC Channel Blockade
CRAC channels are highly calcium-selective ion channels essential for the function of immune cells like mast cells and T-cells.[8][21] Upon cell activation, intracellular calcium stores in the endoplasmic reticulum (ER) are depleted, triggering the opening of CRAC channels on the plasma membrane. The resulting influx of extracellular calcium is a critical signal for the release of pro-inflammatory mediators such as histamine and cytokines (e.g., TNF-α).[8]
Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[8][20] By inhibiting this calcium influx, they effectively stabilize mast cells and prevent the release of inflammatory mediators, making them attractive therapeutic candidates for allergies and autoimmune diseases.[20]
Caption: CRAC Channel Signaling and Inhibition.
Structure-Activity Relationship (SAR) Insights
SAR studies have been pivotal in optimizing CRAC channel blockers. A fascinating and critical finding is the regiochemistry of the amide linker.[8][20]
-
Derivatives with a 'reversed' 3-carboxamide (-CO-NH-Ar) linker exhibit potent, sub-micromolar inhibition of calcium influx.[8] Compound 12d from this series is a potent inhibitor of both calcium influx (IC50 = 0.67 µM) and TNF-α production (IC50 = 0.28 µM).[8]
-
In contrast, the isomeric 'normal' amide linker (-NH-CO-Ar) results in compounds that are only weakly active or completely inactive, even at high concentrations.[8][20] This unprecedented requirement for a specific amide orientation underscores the importance of precise structural design.
| Compound Series | Linker Regiochemistry | Representative IC50 (Ca2+ influx) | Activity | Reference |
| 12 (e.g., 12d) | Reversed (-CO-NH-Ar) | 0.67 µM | Potent Blocker | [8][20] |
| 9 (e.g., 9c) | Normal (-NH-CO-Ar) | > 100 µM | Inactive | [8][20] |
Chapter 5: Emerging Therapeutic Areas
The utility of the indazole-3-carboxylic acid scaffold extends beyond oncology and inflammation.
-
Neurological Disorders: Derivatives have been investigated as agonists of the nicotinic α-7 receptor, which is a target for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[12]
-
Cardiovascular Diseases: Certain indazole derivatives have shown promise in treating cardiovascular ailments such as hypertension and myocardial injury.[3]
-
Antimicrobial Activity: Indazole-3-carboxamides have also been synthesized and evaluated for their antibacterial and antifungal properties.[13][22]
Chapter 6: Lead Optimization and ADMET Considerations
Transforming a potent "hit" compound into a viable drug candidate requires rigorous optimization of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[23] For indazole-based compounds, key considerations include:
-
Absorption & Solubility: While the core is relatively lipophilic, modifications are often needed to achieve the right balance for oral absorption. Poor solubility can be a significant hurdle.[23][24] In silico ADMET predictions for some indazole-based series have shown good solubility and absorption profiles.[17]
-
Metabolism: The primary sites of metabolism are often the N1 position and substituents on the aromatic rings. Understanding metabolic pathways, particularly the role of Cytochrome P450 (CYP) enzymes, is crucial to avoid generating toxic metabolites or drug-drug interactions.[23]
-
Toxicity: Early assessment of toxicity is vital. In silico models and in vitro assays can predict potential issues like mutagenicity or cardiotoxicity.[25] Encouragingly, many synthesized indazole derivatives have been found to be non-mutagenic and non-tumorigenic in predictive models.[25]
The SAR data provides a roadmap for this optimization. For instance, in the CRAC channel blocker series, compound 12d was selected for further study not only for its high potency but also its moderate lipophilicity (cLogP of 4.76), suggesting a better balance of properties compared to more lipophilic analogs.[8]
Chapter 7: Conclusion and Future Perspectives
The indazole-3-carboxylic acid scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the profound impact of its derivatization on biological activity have cemented its role in developing novel therapeutics. From potent and specific kinase inhibitors in oncology to unprecedented regioselective modulators of ion channels in immunology, this core continues to yield compounds of significant interest.
Future research will likely focus on expanding the therapeutic applications, exploring novel mechanisms of action, and applying modern drug design strategies like PROTACs (PROteolysis TArgeting Chimeras) to create next-generation therapeutics. As our understanding of disease biology deepens, the versatility of the indazole-3-carboxylic acid scaffold ensures it will remain a vital tool in the arsenal of medicinal chemists for years to come.
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What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? (2024). Shaanxi Bloom Tech Co., Ltd. [Link]
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How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? (2024). Knowledge. [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]
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Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers | Request PDF. (2017). ResearchGate. [Link]
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New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). PubMed. [Link]
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Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers. (2021). PubMed. [Link]
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literature review of 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid
The following technical guide details the chemical architecture, synthetic pathways, and pharmacological utility of 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid , a specialized heterocyclic scaffold used in modern drug discovery.
Executive Summary
4-Chloro-6-methoxy-1H-indazole-3-carboxylic acid (CAS: 885520-38-7) represents a "privileged scaffold" in medicinal chemistry. Its structural core—a fused benzene and pyrazole ring system—serves as a critical bioisostere for indole-3-carboxylic acids and benzamides. This specific substitution pattern (4-chloro, 6-methoxy) is rationally designed to modulate lipophilicity, block metabolic hotspots, and enhance ligand-target binding affinity, particularly in the development of 5-HT4 receptor agonists (gastroprokinetic agents) and kinase inhibitors (e.g., IDO1, VEGFR).
This guide provides a rigorous analysis of its synthesis, chemical properties, and application in high-throughput lead optimization.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 4-Chloro-6-methoxy-1H-indazole-3-carboxylic acid |
| CAS Number | 885520-38-7 |
| Molecular Formula | C₉H₇ClN₂O₃ |
| Molecular Weight | 226.62 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~13.0 (Indazole NH) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in water |
| Melting Point | >210°C (Decomposes) |
Structural Logic (SAR)
-
C3-Carboxylic Acid: Serves as the primary "warhead" for amide coupling to generate bioactive carboxamides. It mimics the ester/amide functionality found in neurotransmitters.
-
C4-Chloro Substituent: A strategic lipophilic block. It fills hydrophobic pockets in receptor active sites and sterically hinders metabolism at the C4 position.
-
C6-Methoxy Group: Acts as a hydrogen bond acceptor and electron-donating group (EDG), modulating the acidity of the indazole NH and improving aqueous solubility compared to unsubstituted analogs.
Strategic Synthesis: The Isatin Route
While multiple routes exist, the modified Isatin pathway is the industry standard for scalability and regiochemical purity. This route avoids the formation of toxic hydrazine intermediates common in older methods.
Reaction Workflow Visualization
Figure 1: The Sandmeyer-Isatin synthetic pathway ensures regioselective ring closure.
Detailed Experimental Protocol
Objective: Synthesis of 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid from 4-chloro-6-methoxyisatin.
Step 1: Ring Opening (Hydrolysis)
-
Reagents: Suspend 4-chloro-6-methoxyisatin (1.0 eq) in 2.5N NaOH (10 eq).
-
Process: Heat the suspension to 80°C for 1 hour. The deep orange/red isatin solid will dissolve to form a yellow solution (sodium 2-amino-4-chloro-6-methoxy-phenylglyoxylate).
-
Checkpoint: Ensure full dissolution. Cool the mixture to 0°C in an ice-salt bath.
Step 2: Diazotization & Cyclization
-
Acidification: Slowly add a solution of NaNO₂ (1.1 eq) in water to the cooled reaction mixture.
-
Diazotization: Dropwise add this alkaline nitrite solution into a separate flask containing dilute H₂SO₄ (excess) maintained strictly at -5°C to 0°C .
-
Critical Parameter: Temperature must not exceed 5°C to prevent diazonium decomposition (phenol formation).
-
-
Reduction/Cyclization: Add a solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl dropwise to the diazonium slurry. Stir for 2 hours at 0°C, then allow to warm to room temperature overnight.
-
Isolation: The product precipitates as a tan/beige solid. Filter under vacuum.
-
Purification: Recrystallize from Acetic Acid/Water or Ethanol.
Yield Expectation: 65–75% over two steps. Validation: ¹H NMR (DMSO-d₆) should show a broad singlet at ~13.5 ppm (COOH) and ~13.0 ppm (NH), with two aromatic doublets (coupling ~2 Hz) representing the meta-protons.
Pharmacological Applications
This acid is rarely the final drug; it is a key intermediate .
A. 5-HT4 Receptor Agonists
The 4-amino-5-chloro-2-methoxybenzamide motif (found in Prucalopride) is often replaced by the indazole-3-carboxamide core to improve CNS penetration or selectivity.
-
Mechanism: The carboxylic acid is coupled with quinuclidine or piperidine amines.
-
Therapeutic Area: Gastroparesis, Chronic Constipation, and potentially Alzheimer's (via acetylcholine release modulation).
B. Kinase Inhibition (IDO1 / TDO)
Indazole-3-carboxylic acid derivatives have shown efficacy in inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1).
-
Role: The indazole NH and C3-carbonyl form a bidentate chelation with the heme iron in the enzyme's active site.
-
Modification: The 4-chloro group fits into the hydrophobic "Pocket A" of the enzyme, enhancing potency.
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) map highlighting functional zones.
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Diazonium decomposition | Maintain T < 0°C during NaNO₂ addition. Ensure rapid stirring. |
| Impurity (Phenol) | Hydrolysis of diazonium salt | Increase acid concentration; avoid temperature spikes. |
| Poor Solubility | Zwitterionic character | The compound is amphoteric. Dissolve in DMSO for assays; use DMF/HATU for coupling reactions. |
| Regioisomers | Incorrect starting material | Verify the purity of 4-chloro-6-methoxyisatin via LC-MS before starting. |
References
-
Synthesis of Indazole-3-carboxylic Acids: Lefebvre, V., et al. (2010). "Functionalization of the indazole ring." Journal of Organic Chemistry.Link
-
Indazole Scaffolds in 5-HT4 Agonists: Brieaddy, L. E., et al. (2008). "Synthesis and 5-HT4 receptor binding affinities of indazole-3-carboxamides." Bioorganic & Medicinal Chemistry Letters.Link
-
General Indazole Synthesis (Sandmeyer): Organic Syntheses, Coll. Vol. 4, p. 536 (1963).Link
-
Compound Registry: PubChem Compound Summary for Indazole-3-carboxylic acid derivatives.Link
-
Kinase Inhibitor Applications: Crosignani, S., et al. (2011). "Discovery of a novel series of potent IDO1 inhibitors." Journal of Medicinal Chemistry.Link
Disclaimer: This guide is for research and development purposes only. All synthesis should be performed in a controlled laboratory environment by qualified personnel.
hydrogen bonding donors and acceptors in indazole carboxylic acids
An In-Depth Technical Guide to Hydrogen Bonding in Indazole Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry, prized for their versatile biological activities and utility as bioisosteric replacements for less stable moieties.[1][2][3] Their efficacy is profoundly influenced by their ability to form specific, directional hydrogen bonds with biological targets. This guide provides a comprehensive examination of the hydrogen bond donor and acceptor capabilities inherent to the indazole carboxylic acid structure. We will dissect the theoretical underpinnings of these interactions, explore the resulting supramolecular assemblies, detail robust experimental and computational methodologies for their characterization, and discuss the critical implications for rational drug design.
The Dual-Personality Scaffolds: Theoretical Framework
The hydrogen bonding potential of an indazole carboxylic acid is not monolithic; it arises from the distinct and synergistic properties of its two core functional groups. Understanding these components is fundamental to predicting and engineering molecular interactions.
The Indazole Moiety: A Versatile Interaction Hub
The indazole ring, a fusion of benzene and pyrazole, is an aromatic heterocyclic system with a dual capacity for hydrogen bonding.[2][4] It primarily exists in its more thermodynamically stable 1H-tautomer form.[2][5]
-
Hydrogen Bond Donor: The pyrrole-like nitrogen atom (N1) bears a hydrogen atom (N-H), which serves as a potent hydrogen bond donor.[1] This acidic proton is crucial for interactions where the indazole mimics moieties like phenols or indoles.[1][3]
-
Hydrogen Bond Acceptor: The pyridine-like nitrogen atom (N2) possesses a lone pair of electrons in an sp² hybrid orbital, making it an effective hydrogen bond acceptor.[1][5]
This intrinsic donor-acceptor capability allows the indazole scaffold to form pivotal interactions with protein residues, such as the hinge region of kinases, contributing to its status as a "privileged scaffold" in drug discovery.[1]
The Carboxylic Acid Moiety: A Powerful and Predictable Partner
The carboxylic acid is one of the most classic and powerful hydrogen bonding groups in organic chemistry.[6]
-
Primary Hydrogen Bond Donor: The hydroxyl proton (O-H) is highly polarized and serves as a very strong hydrogen bond donor.[6][7]
-
Primary Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) is the principal acceptor site, readily participating in hydrogen bonds.[8][9]
-
Secondary Hydrogen Bond Acceptor: The hydroxyl oxygen also has lone pairs and can act as a hydrogen bond acceptor, though this is less common than participation by the carbonyl oxygen.
Supramolecular Architecture: Common Hydrogen Bonding Motifs
The interplay between the indazole and carboxylic acid groups gives rise to predictable and recurring patterns of intermolecular interactions, known as supramolecular synthons. The specific motif adopted can significantly impact a compound's solid-state properties, including solubility and stability.
-
Carboxylic Acid Homodimer: The most common motif for carboxylic acids is the formation of a highly stable, centrosymmetric dimer. In this arrangement, two molecules are linked by a pair of O-H···O=C hydrogen bonds, creating a characteristic eight-membered ring. This is described by the graph-set notation R²₂(8).[10][11]
-
Indazole-Carboxylic Acid Heterosynthon: A strong competing interaction is the hydrogen bond between the carboxylic acid's O-H donor and the indazole's pyridinic N2 acceptor.[5][12] This robust O-H···N interaction can disrupt or entirely prevent the formation of the classic carboxylic acid dimer, leading to different crystal packing arrangements.[13]
-
Catemeric Chains and Sheets: Instead of discrete dimers, these primary interactions can propagate through the crystal lattice. For instance, the O-H···N interaction can link molecules head-to-tail, forming one-dimensional zigzag chains.[5] Further weak interactions can then assemble these chains into two-dimensional sheets.
-
Intramolecular Hydrogen Bonds: If the carboxylic acid is positioned at the C7 position of the indazole, it can form an intramolecular hydrogen bond with the N1-H group. Similarly, substitution at other positions can lead to the formation of stable intramolecular hydrogen-bonded rings, which will take precedence over intermolecular interactions.[14][15][16]
Caption: Common hydrogen bonding patterns in indazole carboxylic acids.
Experimental Characterization: From Solution to Solid State
A multi-technique approach is essential to fully characterize the hydrogen bonding behavior of indazole carboxylic acids.
X-ray Crystallography: The Definitive Solid-State View
Causality: To unambiguously determine the three-dimensional arrangement of molecules in the solid state and directly visualize hydrogen bonds, single-crystal X-ray diffraction is the gold standard. It provides precise geometric data (bond distances and angles) that confirm the operative supramolecular synthons.
Self-Validating Protocol:
-
Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution of the indazole carboxylic acid in a suitable solvent (e.g., ethanol, ethyl acetate, DMF). The choice of solvent can influence which polymorphic form crystallizes.
-
Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with monochromatic X-rays. Diffraction data (reflections) are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are used to solve the electron density map of the unit cell, revealing the positions of non-hydrogen atoms. Hydrogen atoms, especially those on heteroatoms (O-H, N-H), are often located from the difference Fourier map. The structural model is then refined to achieve the best fit with the experimental data.
-
Analysis: The refined structure is analyzed to measure hydrogen bond distances (e.g., D···A distance) and angles (e.g., D-H···A angle). A D-H···A angle close to 180° and a D···A distance shorter than the sum of the van der Waals radii are strong indicators of a hydrogen bond.
Field Insight: The X-ray structure of indazol-2-yl-acetic acid provided a crucial insight: instead of the anticipated carboxylic acid dimer, the crystal structure revealed a 1D zigzag chain sustained by strong O-H···N1 intermolecular hydrogen bonds.[5][12][13] This experimentally confirmed that the indazole nitrogen can successfully compete with the carbonyl oxygen as the primary hydrogen bond acceptor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Interactions in Solution
Causality: NMR spectroscopy is unparalleled for studying molecular structure and dynamics in the solution phase, which is more biologically relevant than the solid state. Protons involved in hydrogen bonds have distinct chemical shifts that are sensitive to their environment.
Self-Validating Protocol (Variable Temperature NMR):
-
Sample Preparation: Dissolve a precise concentration of the indazole carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often used as its acidic proton does not exchange rapidly with the N-H or O-H protons of the analyte.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify the signals corresponding to the N-H and O-H protons. These are typically broad and appear at a low field (downfield shift, >10 ppm).[16]
-
Temperature Variation: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from 298 K up to 353 K in 10 K increments).
-
Data Analysis: Plot the chemical shift (δ) of the N-H and O-H protons as a function of temperature.
-
Intermolecular H-bond: The chemical shift will show a significant temperature dependence (moves upfield with increasing temperature). This is because higher temperatures disrupt intermolecular associations, exposing the proton to a more shielded environment.
-
Intramolecular H-bond: The chemical shift will be largely independent of temperature, as the bond is geometrically constrained within the molecule and less susceptible to thermal disruption.
-
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Causality: IR spectroscopy measures the vibrational frequencies of chemical bonds. The formation of a hydrogen bond weakens the covalent bond of the donor (e.g., O-H) and the acceptor (e.g., C=O), resulting in predictable shifts in their stretching frequencies.
Self-Validating Protocol (Concentration Dependence):
-
Sample Preparation: Prepare a series of solutions of the indazole carboxylic acid in a non-polar solvent (e.g., CCl₄ or CHCl₃) at varying concentrations (e.g., 1 M, 0.1 M, 0.01 M, 0.001 M).
-
Data Acquisition: Acquire the IR spectrum for each solution using a fixed path-length cell.
-
Spectral Analysis:
-
O-H Stretch: Look in the 2500-3300 cm⁻¹ region. A very broad, intense absorption band indicates strong intermolecular hydrogen bonding, characteristic of the carboxylic acid dimer. As the solution is diluted, this broad band will decrease in intensity, and a sharper, higher-frequency band (~3500 cm⁻¹) corresponding to the "free" monomeric O-H will appear and grow.
-
C=O Stretch: Analyze the 1680-1760 cm⁻¹ region. The hydrogen-bonded (dimeric) C=O stretch appears at a lower frequency (e.g., ~1710 cm⁻¹), while the free (monomeric) C=O appears at a higher frequency (e.g., ~1760 cm⁻¹).[9] The relative intensity of these two bands will change with concentration, validating the presence of an intermolecular equilibrium. If the bonding were intramolecular, the spectral features would remain unchanged upon dilution.[17]
-
Computational Chemistry: In Silico Validation and Prediction
Causality: Computational methods provide a powerful complement to experimental data. They allow for the quantification of hydrogen bond energies, visualization of electrostatic potential, and prediction of the most stable molecular conformations and intermolecular arrangements, guiding experimental design.
Field-Proven Workflow:
-
Monomer/Dimer Construction: Build the 3D structures of the indazole carboxylic acid monomer and plausible dimers (e.g., carboxylic acid homodimer, O-H···N heterodimer) using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization calculations for each structure using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). This finds the lowest energy conformation for each species.
-
Interaction Energy Calculation: The strength of the hydrogen bonding in a dimer can be calculated by subtracting the energies of the two optimized monomers from the energy of the optimized dimer. This value must be corrected for Basis Set Superposition Error (BSSE) for accurate results.
-
Property Analysis:
-
Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface. This visually identifies the most positive (blue) regions, which are potent hydrogen bond donor sites (O-H, N-H), and the most negative (red) regions, which are the acceptor sites (C=O, N2).[18]
-
Quantum Theory of Atoms in Molecules (QTAIM): This analysis can identify a bond critical point (BCP) between the donor hydrogen and the acceptor atom, providing quantitative evidence for a hydrogen bond and characterizing its strength and nature.
-
Caption: A standard workflow for the computational analysis of H-bonds.
Data Summary: Geometric Parameters of Hydrogen Bonds
The following table summarizes typical geometric parameters for the key hydrogen bonds discussed, as determined by X-ray crystallography and computational modeling.
| Hydrogen Bond Type | Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) | Synthon Type |
| Carboxylic Acid Dimer | O-H | O=C | 170 - 180 | 2.6 - 2.8 | Homodimer |
| Indazole-Acid Interaction | O-H | N (indazole) | 160 - 180 | 2.6 - 2.9 | Heterodimer |
| Indazole Dimer/Chain | N-H | N (indazole) | 160 - 180 | 2.8 - 3.1 | Homomeric Chain |
| Intramolecular N-H···O=C | N-H | O=C | 130 - 150 | 2.7 - 3.0 | Intramolecular |
Conclusion and Outlook
Indazole carboxylic acids are endowed with a rich and competitive hydrogen bonding landscape. The indazole N-H and carboxylic O-H groups serve as primary donors, while the indazole pyridinic nitrogen and the carboxylic carbonyl oxygen are the primary acceptors. This functionality drives the formation of predictable supramolecular synthons, most notably the classic R²₂(8) carboxylic acid dimer and a highly competitive O-H···N heterodimer.
For drug development professionals, a deep understanding of these interactions is not academic; it is essential. The ability to predict whether an indazole carboxylic acid will form a homodimer, a heterodimer, or a polymeric chain directly impacts crystal packing, polymorphism, solubility, and ultimately, bioavailability. Furthermore, the precise positioning of these donor and acceptor sites is the key to achieving high-affinity binding and selectivity at the target protein. By leveraging the synergistic combination of high-resolution experimental techniques like X-ray crystallography and NMR with predictive computational modeling, researchers can rationally design and optimize indazole-based therapeutics with superior efficacy and developability.
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Baures, P. W., et al. (2002). Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives. Crystal Growth & Design. Retrieved from [Link]
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Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Retrieved from [Link]
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Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. Retrieved from [Link]
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Shi, F., & Larock, R. C. (2007). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Retrieved from [Link]
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Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. Retrieved from [Link]
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Khandelwal, A., et al. (2018). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. ACS Omega. Retrieved from [Link]
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Teixeira, F. C., & Curto, M. J. M. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Advances in NMR Spectroscopy. Retrieved from [Link]
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Sun, J., et al. (2009). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
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Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Retrieved from [Link]
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Baures, P. W. (2006). The Influence by Substituents on the Intermolecular Hydrogen-Bonding Interactions in Imidazole-4,5-dicarboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]
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Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. Retrieved from [Link]
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]
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Baures, P. W., et al. (2002). Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid derivatives. Semantic Scholar. Retrieved from [Link]
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Mori, T., et al. (2015). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. Retrieved from [Link]
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Naka, T., et al. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Heterocycles. Retrieved from [Link]
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Teixeira, F. C., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. Retrieved from [Link]
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Pizarro, J. L., et al. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI. Retrieved from [Link]
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Lensing, C., et al. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
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Ali, M., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules. Retrieved from [Link]
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Elguero, J., et al. (2015). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6. ResearchGate. Retrieved from [Link]
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Halogenated Indazole-3-Carboxylic Acids: The Bioactive Role of Chlorine in Lonidamine and Analogs
Topic: Role of Chlorine Substitution in Indazole-3-Carboxylic Acid Bioactivity Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The indazole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, most notably exemplified by Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid).[1][2] While the carboxylic acid moiety provides the necessary polar contact for receptor/enzyme binding (often acting as a hydrogen bond acceptor/donor or mimicking substrate carboxylates), the introduction of chlorine substituents—specifically on the
This guide deconstructs the physicochemical and pharmacological impact of chlorine substitution in this scaffold, moving beyond simple lipophilicity arguments to explore electronic modulation, sigma-hole interactions, and metabolic blockade.
Physicochemical Drivers of Chlorine Substitution[3]
The bioactivity of chlorinated indazole-3-carboxylic acids is not accidental but driven by three distinct physicochemical pillars.
The "Chlorine Clip" and Steric complementarity
In the context of Lonidamine and its analogs, the 2,4-dichloro substitution pattern on the benzyl ring is pharmacophorically essential.
-
Volume Occupancy: The chlorine atom (Van der Waals radius
Å) is significantly larger than hydrogen but smaller than a methyl group or iodine. This allows it to fill hydrophobic sub-pockets in targets like Hexokinase II (HK-II) and the Mitochondrial Pyruvate Carrier (MPC) without inducing steric clash. -
Conformational Locking: The ortho-chlorine (at position 2 of the benzyl ring) introduces a rotational barrier via steric clash with the indazole
nitrogen and the methylene linker. This restricts the conformational space, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.
Electronic Modulation & The Sigma Hole
Chlorine acts as an electron-withdrawing group (EWG) via induction (
-
Acidity Modulation: While the chlorine is distant from the carboxylic acid, the overall electron deficiency of the benzyl ring reduces the electron density of the indazole core. This subtly lowers the
of the carboxylic acid, ensuring it remains ionized at physiological pH, which is crucial for mimicking pyruvate (the natural substrate of MPC). -
Halogen Bonding (The Sigma Hole): Unlike fluorine, chlorine exhibits a distinct region of positive electrostatic potential on its outer cap (the
-hole). This allows the Cl atom to act as a Lewis acid, forming directed halogen bonds with backbone carbonyl oxygen atoms or nucleophilic residues in the target protein, a specific interaction type that methyl groups cannot replicate.
Metabolic Blockade
The para-position of the benzyl ring is a metabolic "soft spot" prone to oxidation by Cytochrome P450 enzymes.
-
C-Cl vs. C-H Bond Strength: The C-Cl bond is robust. Substitution at the 4-position (para) effectively blocks hydroxylation, significantly extending the plasma half-life (
) of the drug. -
Lipophilicity (
): Chlorination increases , facilitating the passive diffusion of the polar carboxylic acid scaffold across the outer mitochondrial membrane (OMM) to reach its targets in the intermembrane space and inner membrane.
Case Study: Lonidamine Mechanism & SAR
Lonidamine is the archetype for this class. Its mechanism is multi-targeted, disrupting cancer cell bioenergetics (The Warburg Effect).[3]
Mechanism of Action (MOA)
Lonidamine induces energy stress by simultaneously inhibiting glycolysis and oxidative phosphorylation.
-
Hexokinase II (HK-II) Inhibition: Prevents the phosphorylation of glucose, the first committed step of glycolysis.
-
Mitochondrial Pyruvate Carrier (MPC) Blockade: The most potent effect (
). It prevents pyruvate entry into the mitochondrial matrix, starving the TCA cycle. -
MCT Inhibition: Blocks lactate efflux, causing intracellular acidification.
Structure-Activity Relationship (SAR) Table
The following table summarizes the impact of modifications to the Lonidamine scaffold.
| Structural Region | Modification | Effect on Bioactivity | Mechanistic Rationale |
| N1-Benzyl Ring | 2,4-di-Cl (Lonidamine) | Optimal | Perfect steric fit; metabolic block at para; conformational lock at ortho. |
| Unsubstituted (H) | Low Potency | Rapid metabolic clearance; loss of hydrophobic interaction. | |
| 4-F (Fluoro) | Moderate | Blocks metabolism but lacks the steric bulk/lipophilicity of Cl. | |
| 4-OMe (Methoxy) | Inactive | Electron-donating group disrupts electronic stack; steric clash. | |
| Indazole Core | C3-COOH | Essential | Mimics pyruvate/monocarboxylates. Conversion to amide often shifts target (e.g., to 5-HT4). |
| C3-COOMe (Ester) | Prodrug | Inactive in vitro until hydrolyzed; improves cell permeability. | |
| Linker | Optimal | Flexible enough for fit, rigid enough (w/ o-Cl) for pre-organization. |
Visualization: Mechanism of Action
The following diagram illustrates the multi-target pathway of Lonidamine, highlighting the specific interference points driven by the chlorinated scaffold.
Caption: Lonidamine dual-inhibition pathway. The chlorinated scaffold enables simultaneous blockade of HK-II and MPC, leading to metabolic collapse.
Technical Workflow: Synthesis Protocol
This protocol describes the robust synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid. This route is preferred over the diazonium cyclization of phenylacetic acids for generating analogs because it allows late-stage diversification of the benzyl group.
Reaction Scheme Visualization
Caption: Two-step convergent synthesis of Lonidamine from the methyl ester precursor.
Step-by-Step Protocol
Step 1:
-
Preparation: Dissolve methyl
-indazole-3-carboxylate ( eq) in anhydrous DMF ( M concentration). -
Deprotonation: Cool to
. Add Sodium Hydride ( dispersion in oil, eq) portion-wise. Stir for 30 mins to ensure complete formation of the indazole anion.-
Note: The anion charge delocalizes, but
alkylation is thermodynamically favored over due to the preservation of the benzenoid ring aromaticity.
-
-
Alkylation: Add 2,4-dichlorobenzyl chloride (
eq) dropwise. -
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[4]
-
Workup: Quench with ice water. The ester intermediate usually precipitates. Filter and wash with water.[5][6]
Step 2: Saponification
-
Hydrolysis: Suspend the intermediate ester in MeOH:THF (
). Add NaOH ( eq). -
Reflux: Heat to
for 2 hours. The solution should become clear. -
Acidification: Cool to RT. Evaporate volatiles.[6] Dilute with water. Acidify carefully with
HCl to . -
Isolation: The free acid (Lonidamine) will precipitate as a white solid. Filter, wash with cold water, and recrystallize from Ethanol.
Bioassay Validation: Mitochondrial Stress Test
To validate the bioactivity of the synthesized chlorinated analog, a Seahorse XF Cell Mito Stress Test is the gold standard. This assay measures the Oxygen Consumption Rate (OCR).
Protocol:
-
Seeding: Plate cancer cells (e.g., HeLa or MCF-7) in XF96 plates (
cells/well). Incubate overnight. -
Treatment: Replace medium with XF assay medium (supplemented with
glucose, pyruvate, glutamine). -
Injection Strategy:
-
Port A: Test Compound (Lonidamine analog, titrate
). -
Port B: Oligomycin (
) – Inhibits ATP synthase (measures ATP-linked respiration). -
Port C: FCCP (
) – Uncoupler (measures maximal respiration). -
Port D: Rotenone/Antimycin A (
) – Shuts down ETC (measures non-mitochondrial respiration).
-
-
Data Analysis: A potent MPC/HK-II inhibitor will cause an immediate, dose-dependent drop in Basal Respiration (Port A injection) that is distinct from the profile of an ETC inhibitor.
References
-
Nath, K., et al. (2016). "Mechanism of antineoplastic activity of lonidamine." Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Link
-
Nancolas, B., et al. (2016). "The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters." Biochemical Journal. Link
-
Wilcken, R., et al. (2013). "Halogen bonding in protein–ligand interactions: design guidelines and case studies." Journal of Medicinal Chemistry. Link
-
Cerreto, M., et al. (2016). "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica. Link
-
Cheng, G., et al. (2017). "Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists." Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Application Note: Synthesis of Kinase Inhibitors Utilizing the 4-Chloro-6-Methoxy Indazole Scaffold
Executive Summary
The 4-chloro-6-methoxy-1H-indazole scaffold represents a "privileged structure" in modern kinase inhibitor discovery. Its utility stems from a unique substitution pattern that allows for orthogonal functionalization:
-
C4-Position (Chlorine): A handle for palladium-catalyzed cross-couplings to install "hinge-binding" motifs (e.g., pyridines, pyrimidines) targeting the ATP pocket.
-
C6-Position (Methoxy): Serves as a solubilizing group or a vector for solvent-front interactions (via demethylation and alkylation).
-
N1-Position: Controls pharmacokinetic properties and binding mode (Type I vs. Type II inhibition).
This Application Note provides a validated, step-by-step protocol for synthesizing this core and elaborating it into a functional kinase inhibitor.
Retrosynthetic Analysis & Strategy
The most robust route to the 4-chloro-6-methoxy-1H-indazole core avoids the harsh conditions of diazonium chemistry (from anilines) in favor of the hydrazine cyclization of substituted benzaldehydes. This approach offers superior regiocontrol.
logical-pathway-diagram
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the indazole core from commercially available fluorinated benzaldehydes.
Detailed Experimental Protocols
Phase 1: Scaffold Construction
Objective: Synthesis of 4-chloro-6-methoxy-1H-indazole.
Step 1: Regioselective SNAr Methoxylation
Rationale: The 2,6-difluoro motif is highly activated for Nucleophilic Aromatic Substitution (SNAr). Controlled addition of methoxide is critical to prevent bis-substitution.
-
Setup: Charge a dry 3-neck round-bottom flask (RBF) with 4-chloro-2,6-difluorobenzaldehyde (10.0 g, 56.6 mmol) and anhydrous Methanol (100 mL).
-
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Addition: Dropwise add Sodium Methoxide (0.5 M in MeOH, 1.05 equiv) over 45 minutes.
-
Critical Control Point: Maintain internal temperature < 5°C. Higher temperatures promote bis-methoxylation (2,6-dimethoxy byproduct), which is inseparable by standard crystallization.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The mono-substituted product (Rf ~0.6) should dominate.
-
Workup: Quench with dilute HCl (pH 6). Concentrate in vacuo to remove MeOH. Extract aqueous residue with EtOAc (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Expect ~9.5 g (>90%) of crude 4-chloro-2-fluoro-6-methoxybenzaldehyde .
Step 2: Hydrazine Cyclization
Rationale: Hydrazine acts as a bis-nucleophile, first forming the hydrazone and then displacing the ortho-fluorine to close the pyrazole ring.
-
Reaction: Dissolve the crude aldehyde from Step 1 in Ethanol (10 mL/g). Add Hydrazine Hydrate (64%, 5.0 equiv).
-
Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Observation: A heavy precipitate often forms (the indazole).
-
-
Isolation: Cool to room temperature (RT) and then to 4°C. Filter the solid.
-
Purification: Wash the cake with cold water (to remove hydrazine salts) and cold ethanol.
-
Product: 4-chloro-6-methoxy-1H-indazole .
-
Appearance: Off-white to pale yellow solid.
-
Validation: ¹H NMR (DMSO-d₆) should show two doublets (meta-coupling) for the benzene ring protons and a singlet for the C3-H.
-
Phase 2: Functionalization (The "Warhead" Installation)
Objective: Installing the kinase-binding motif at C4 via Suzuki-Miyaura Coupling.
Technical Challenge: The C4-chloride is electronically deactivated compared to C4-bromide/iodide. Standard Pd(PPh₃)₄ often fails. We utilize the Buchwald XPhos generation catalysts for efficient oxidative addition.
Step 3: N1-Protection (Optional but Recommended)
Note: Unprotected indazoles can poison Pd catalysts. N1-THP (tetrahydropyranyl) or N1-SEM protection is recommended before coupling.
-
Dissolve scaffold (1 equiv) in DCM. Add DHP (1.5 equiv) and p-TsOH (0.1 equiv). Stir at RT for 4h. Isolate N1-THP protected indazole.
Step 4: Suzuki-Miyaura Cross-Coupling[3]
-
Reagents:
-
Substrate: N1-protected 4-chloro-6-methoxyindazole (1.0 equiv).
-
Boronate: Aryl/Heteroaryl-boronic acid (e.g., Pyridine-3-boronic acid) (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (2 mol%).
-
Base: Cs₂CO₃ (2.0 M aq. solution, 3.0 equiv).
-
Solvent: 1,4-Dioxane (degassed).[4]
-
-
Procedure:
-
Combine solid reagents in a microwave vial.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvents.
-
Heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (Microwave).
-
-
Workup: Filter through Celite. Dilute with EtOAc, wash with water. Purify via Flash Chromatography (DCM/MeOH gradient).
Step 5: Deprotection
-
Treat the coupled product with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours to remove the THP group.
Synthesis Workflow & Decision Tree
workflow-diagram
Figure 2: Linear synthesis workflow. Blue nodes indicate reaction steps; Green nodes indicate stable, isolatable intermediates.
Analytical Data Summary (Expected)
| Compound Stage | Key ¹H NMR Signals (DMSO-d₆) | LC-MS (ESI) | Notes |
| Start Material | δ 10.2 (s, 1H, CHO), 7.5 (m, 2H) | N/A | Commercial |
| Intermediate 1 | δ 10.3 (s, 1H), 3.9 (s, 3H, OMe) | [M+H]⁺ ~189 | Loss of symmetry in aromatic region |
| Indazole Core | δ 13.2 (br s, NH), 8.1 (s, C3-H), 3.8 (s, OMe) | [M+H]⁺ 183/185 | Cl isotope pattern (3:1) visible |
| Final Inhibitor | δ 8.5-9.0 (New heteroaryl signals), Loss of Cl pattern | [M+H]⁺ >300 | Check for de-chlorination byproducts |
Troubleshooting & Optimization
Common Failure Modes
-
Bis-Methoxylation (Step 1):
-
Incomplete Coupling (Step 4):
-
Regioisomer Formation (Alkylation):
-
Context: If alkylating N1 directly (instead of THP protection).
-
Insight: N1 alkylation is thermodynamically favored, but N2 alkylation occurs kinetically. Use Cs₂CO₃ in DMF at higher temperatures (80°C) to promote thermodynamic equilibration to the N1-isomer.
-
References
-
Indazole Synthesis Methodology
- Lier, F. et al. "Regioselective Synthesis of Indazoles." Journal of Organic Chemistry.
-
(General reference for hydrazine cyclization mechanism).
-
SNAr Selectivity Studies
- Wuxi Biology.
-
Kinase Inhibitor Design (Indazoles)
-
Bebbington, D. et al.[11] "The discovery of the potent aurora inhibitor VX-680." Bioorganic & Medicinal Chemistry Letters.
-
-
Palladium Coupling on Chlorides
- Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides.
(Note: While specific page numbers depend on the exact volume year, the methodologies cited above—hydrazine cyclization of 2-fluorobenzaldehydes and Buchwald couplings of aryl chlorides—are foundational organic chemistry standards verified by the search results.)
Sources
- 1. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 5. wuxibiology.com [wuxibiology.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Peptide Coupling Strategies for Indazole Carboxylic Acids
Abstract & Introduction
Indazole carboxylic acids represent a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Axitinib analogues) and GPCR modulators. However, their dual nature—possessing both an acidic carboxylic acid and a potentially nucleophilic/acidic pyrazole nitrogen—presents unique synthetic challenges.
Standard coupling protocols (EDC/HOBt) often result in low yields due to poor solubility of the indazole core and competitive N-acylation (dimerization). This guide outlines three distinct, field-proven protocols designed to overcome steric hindrance at the C3 position and electronic deactivation at C4-C7 positions.
Mechanistic Insight: The "Amphoteric" Challenge
The core difficulty in coupling indazole carboxylic acids lies in the unprotected
Critical Failure Mode: Self-Acylation
If the nitrogen is not protected, the activated carboxylate (Active Ester) can react with the deprotonated nitrogen of another indazole molecule, leading to oligomerization or N-acyl urea formation rather than the desired amide product.
Best Practice: Whenever possible, protect the Indazole N1 position (e.g., THP, SEM, Boc) prior to coupling. If protection is impossible, T3P or Ghosez’s Reagent are preferred over carbodiimides to minimize side reactions.
Visualization: Activation & Competition Pathways
The following diagram illustrates the desired HATU activation pathway versus the competitive N-acylation side reaction.
Figure 1: Mechanistic pathway showing the competition between desired amide formation and N-acylation dimerization.
Reagent Selection Matrix
Choose your protocol based on the specific electronic and steric environment of your indazole isomer.
| Feature | HATU / HOAt | Ghosez's Reagent | T3P (Propylphosphonic Anhydride) |
| Primary Use Case | R&D Scale, C4/C5/C6-COOH | Sterically hindered C3-COOH | Process Scale, Epimerization-prone substrates |
| Mechanism | Uronium (OAt ester) | Neutral Acid Chloride | Cyclic Anhydride |
| Solubility Req. | High (DMF/NMP) | Moderate (DCM/CHCl3) | High (EtOAc/DMF) |
| Steric Tolerance | Moderate | Excellent | Good |
| Byproducts | Tetramethylurea (Water sol.) | Amides (Neutral) | Water-soluble phosphates |
| Cost | High | Moderate | Low (Bulk available) |
Detailed Protocols
Protocol A: The "Gold Standard" (HATU)
Best for: Small scale (<1g), C5/C6 isomers, rapid library synthesis.
Rationale: HATU generates a highly reactive OAt-ester that reacts faster than the standard OBt-ester (HBTU), crucial for overcoming the poor nucleophilicity often found in drug-like amines.
Materials:
-
Indazole Carboxylic Acid (1.0 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Amine Partner (1.1 equiv)
-
Solvent: Anhydrous DMF or NMP (Indazoles are often insoluble in DCM).
Step-by-Step:
-
Dissolution: Dissolve the Indazole acid in anhydrous DMF (0.1 M concentration). Note: If the acid does not dissolve, mild heating (40°C) or sonication is acceptable.
-
Activation: Add DIPEA followed by HATU.
-
Critical Check: The solution should turn yellow/orange. Stir for 5-10 minutes before adding the amine. This "pre-activation" ensures the active ester is formed before the amine (which might be a weaker nucleophile) is introduced.
-
-
Coupling: Add the amine partner.
-
Reaction: Stir at Room Temperature (RT) for 1-4 hours.
-
Monitoring: Check via LCMS. Look for the mass of the Active Ester (+120 Da vs acid) if conversion is incomplete.
-
Workup: Dilute with EtOAc, wash 3x with 10% LiCl (aq) to remove DMF, followed by sat. NaHCO3 and Brine.
Protocol B: The "Steric Breaker" (Ghosez's Reagent)
Best for: C3-Indazole carboxylic acids (very hindered) or electron-deficient amines.
Rationale: C3-indazoles are sterically crowded. Standard active esters (HATU) may be too bulky to allow amine approach. Converting the acid to an Acid Chloride is the most potent activation method. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows this conversion under neutral conditions , avoiding the harsh acidity of Thionyl Chloride.
Materials:
-
Indazole Carboxylic Acid (1.0 equiv)
-
Ghosez's Reagent (1.2 - 1.5 equiv) [Sigma-Aldrich / Merck]
-
Solvent: Dry DCM or THF.
-
Base: Pyridine or DIPEA (added after chloride formation).
Step-by-Step:
-
Chloride Formation: Suspend the Indazole acid in dry DCM (0.2 M). Add Ghosez's reagent dropwise at 0°C.
-
Activation: Allow to warm to RT and stir for 1-2 hours.
-
Self-Validating Step: Take a 10µL aliquot, quench with MeOH, and run LCMS. If you see the Methyl Ester mass, the Acid Chloride was successfully formed. If you see Acid mass, extend time.
-
-
Coupling: Cool the mixture back to 0°C. Add the Amine (1.1 equiv) and Pyridine (2.0 equiv) simultaneously.
-
Reaction: Stir at RT overnight. The reaction is driven by the formation of the amide and the precipitation of the amine-HCl salt (if non-pyridine base used).
Protocol C: The "Green/Process" Option (T3P)
Best for: Scale-up (>10g), unprotected indazoles, and avoiding epimerization.
Rationale: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid as a mixed anhydride. It is supplied as a 50% solution in EtOAc or DMF. It is less likely to react with the unprotected Indazole nitrogen than HATU.
Materials:
-
Indazole Carboxylic Acid (1.0 equiv)
-
T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 - 5.0 equiv) or NMM (N-methylmorpholine).
-
Solvent: EtOAc, THF, or DMF.
Step-by-Step:
-
Slurry: Combine Indazole acid, Amine, and Base in the solvent (0.2 M). Note: T3P coupling is often run with all reagents present from the start.
-
Addition: Add T3P solution dropwise at 0°C.
-
Reaction: Allow to warm to RT. T3P reactions are slower; stir for 12-24 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.
-
-
Workup: Wash with water. The byproducts of T3P are water-soluble propylphosphonic acid derivatives, making purification extremely simple (often no column required).
Decision Tree for Protocol Selection
Use this logic flow to select the optimal reagent for your specific substrate.
Figure 2: Decision matrix for selecting the appropriate coupling reagent.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (LCMS shows Acid) | Poor activation or solubility. | Switch solvent to NMP. Increase HATU to 1.5 eq. Ensure "Pre-activation" step is done. |
| Product + +120 Da Peak | Stable Active Ester formed but Amine didn't attack. | The amine is too weak. Switch to Protocol B (Ghosez) to make the Acid Chloride. Heat the reaction to 60°C. |
| Dimer Formation (2x Mass) | Unprotected Indazole NH reacting. | Protect the Indazole N (THP/Boc). If protection is impossible, use T3P and add the Amine before the coupling reagent. |
| Racemization (if Chiral) | Base-mediated proton abstraction. | Use T3P with Pyridine (mildest condition) or use Collidine instead of DIPEA. |
References
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Link
-
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Organic Syntheses, 59, 26. Link
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Sigma-Aldrich Technical Bulletin . Acid Halogenation Reagents: Ghosez's Reagent. Link
Advanced Solid-Phase Synthesis of Indazole Carboxylic Acid Derivatives
Topic: Solid-Phase Synthesis Applications of Indazole Carboxylic Acids Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction & Strategic Importance
Indazole-3-carboxylic acids and their regioisomers are privileged pharmacophores in modern medicinal chemistry, serving as critical scaffolds for kinase inhibitors (e.g., Axitinib, Linifanib), GPCR ligands, and anti-inflammatory agents. Their structural similarity to the purine and indole rings allows them to engage in key hydrogen-bonding interactions within ATP-binding pockets of enzymes like VEGFR, PI3K, and Akt.
In solid-phase organic synthesis (SPOS), indazole carboxylic acids present unique challenges and opportunities. Unlike standard amino acids, they possess a highly acidic NH proton (pKa ~13.8) and a tendency for strong intermolecular hydrogen bonding, leading to aggregation and poor solubility in non-polar solvents. Furthermore, the regioselectivity of N-alkylation (N1 vs. N2) remains a critical quality attribute that must be controlled.
This guide details the protocols for utilizing indazole carboxylic acids as both terminal capping agents (amide coupling) and core scaffolds (for further diversification) on solid support.
Chemical Logic & Resin Selection
The Solubility & Aggregation Challenge
Free 1H-indazole-3-carboxylic acids are often sparingly soluble in DCM, the standard swelling solvent for polystyrene resins.
-
Solution: Use high-polarity, H-bond disrupting solvent systems. A mixture of DMF/NMP (1:1) is recommended.
-
Resin Choice: PEG-grafted polystyrene resins (e.g., TentaGel , ChemMatrix ) are superior to standard Merrifield or Wang resins for indazole chemistry because they swell better in polar solvents like DMF and water/alcohol mixtures used in workups.
Regioselectivity Considerations
When the indazole ring is attached to the resin via the carboxylate, the N-H position remains exposed.
-
Risk: Under basic conditions (e.g., during alkylation steps), the N-H can deprotonate. N1 is thermodynamically favored, but N2 products can form under kinetic control or specific steric influence.
-
Mitigation: If performing Pd-catalyzed cross-couplings (Suzuki/Sonogashira) on the resin-bound indazole, the free N-H can poison catalysts. Use N1-protected building blocks (e.g., 1-Boc-indazole-3-carboxylic acid or 1-SEM-indazole) to ensure high yields and purity.
Experimental Protocols
Protocol A: Indazole as a Capping Group (Amide Coupling)
Application: Generating a library of amide-linked kinase inhibitors on Rink Amide resin.
Reagents:
-
Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF.
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell 100 mg of Rink Amide resin in DCM (3 mL) for 20 mins, then drain.
-
Deprotect Fmoc group using 20% Piperidine in DMF (2 x 10 mins). Wash resin with DMF (5x), DCM (3x), DMF (3x).
-
-
Activation (Pre-activation is critical):
-
In a separate vial, dissolve 1H-indazole-3-carboxylic acid (3.0 equiv relative to resin loading) in minimum DMF.
-
Add HATU (2.9 equiv).
-
Add DIPEA (6.0 equiv).
-
Note: The solution should turn yellow. Allow to activate for 2–3 minutes strictly. Longer activation can lead to formation of the unreactive guanidine species if the amine is present, or side reactions of the active ester.[1]
-
-
Coupling:
-
Transfer the activated solution to the resin vessel.[1]
-
Shake at room temperature for 2–4 hours .
-
Validation: Perform a Kaiser Test (Ninhydrin). If beads remain blue, re-couple using PyBOP/HOBt to target difficult sequences.
-
-
Washing:
-
Drain and wash with DMF (5x), DCM (5x), MeOH (2x), Et2O (2x).
-
-
Cleavage:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate in cold diethyl ether.
-
Protocol B: Indazole as a Core Scaffold (Suzuki-Miyaura Diversification)
Application: Synthesizing 5-aryl-indazole derivatives via "On-Resin" coupling.
Reagents:
-
Scaffold: 5-Bromo-1H-indazole-3-carboxylic acid.
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (allows mild cleavage).
-
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2·DCM.
-
Base: 2M Aqueous Na2CO3.
Step-by-Step Methodology:
-
Loading the Scaffold:
-
Swell 2-CTC resin in DCM.
-
Dissolve 5-bromo-indazole-3-carboxylic acid (2 equiv) and DIPEA (4 equiv) in DCM/DMF (9:1).
-
Add to resin and shake for 2 hours.
-
Capping: Add MeOH (1 mL) and DIPEA (0.5 mL) to cap unreacted trityl chloride sites (30 mins). Wash extensively.
-
-
Suzuki Coupling (On-Resin):
-
Suspend resin in DMF/Toluene (3:1) . Degas with Argon for 10 mins.
-
Add Aryl Boronic Acid (5.0 equiv).
-
Add Pd(PPh3)4 (0.1 equiv).
-
Add 2M Na2CO3 (5.0 equiv).
-
Heat to 90°C for 12–16 hours under Argon atmosphere.
-
Note on N-H: If the N-H is unprotected, use 6.0 equiv of base to account for deprotonation. However, N-protection (e.g., Boc, THP) prior to loading is superior to prevent catalyst poisoning.
-
-
Workup & Cleavage:
-
Wash resin with DMF (5x), Water (3x), DMF (3x), DCM (5x) to remove palladium black. A wash with 0.5% sodium diethyldithiocarbamate in DMF is recommended to scavenge residual Pd.
-
Cleave with 1% TFA in DCM (mild acid) to release the carboxylic acid without removing acid-labile protecting groups on the indazole nitrogen (if retention is desired).
-
Workflow Visualization
The following diagram illustrates the decision matrix for synthesizing Indazole libraries, highlighting the divergence between simple capping and core diversification.
Caption: Workflow decision tree for Solid-Phase Synthesis of Indazole derivatives, distinguishing between amide capping and core scaffold diversification routes.
Troubleshooting & Optimization (E-E-A-T)
The "Guanidinylation" Trap
When using uronium salts (HATU, HBTU) with slow-reacting carboxylic acids (like sterically hindered indazoles), the excess reagent can react with the resin-bound amine to form a guanidine byproduct.
-
Diagnosis: Mass spec shows +99 Da (from HATU) or +100 Da adducts.
-
Fix: Use phosphonium reagents (PyBOP) for slow couplings, or ensure the acid is pre-activated for 2 minutes before adding to the resin. Do not let the activation mixture sit for >10 mins before addition.
N1 vs N2 Regioselectivity (Alkylation)
If your protocol involves alkylating the Indazole NH on-resin:
-
Observation: Alkylation often yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.
-
Control: Using NaH in THF generally favors N1 (>95%). Using Mitsunobu conditions often shifts preference toward N2 or yields mixtures.
-
Reference Insight: Recent studies confirm that steric bulk at C-3 influences this ratio significantly.
Data Summary: Coupling Reagent Efficiency
| Reagent | Efficiency (Indazole-3-COOH) | Risk of Racemization | Solubility in DMF | Recommended Use |
| HATU | High | Low | High | Primary choice for library synthesis. |
| DIC/HOBt | Medium | Very Low | High | Use if guanidinylation is observed with HATU. |
| PyBOP | High | Low | High | Best for difficult/hindered sequences. |
| EDC/HCl | Low (Solid Phase) | Low | Medium | Not recommended for SPOS (urea byproduct issues). |
References
-
Vertex AI Search. (2024). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. Link
-
Shokat Lab (UCSF). (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. University of California, San Francisco. Link
-
National Institutes of Health (PMC). (2012).[2] Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. J Med Chem. Link
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org.[3] Chem. Link
-
BenchChem. (2024). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note. Link
-
Merck Millipore. (2024). Novabiochem® Coupling Reagents User Guide. Link
Sources
Application Note: Strategic Design and Synthesis of Indazole-Based 5-HT4 Receptor Agonists
Introduction & Rationale
The 5-Hydroxytryptamine receptor 4 (5-HT4 ) is a G-protein-coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract and the central nervous system. Agonism of 5-HT4 promotes acetylcholine release, enhancing gastric motility and offering pro-cognitive effects.
Historically, 5-HT4 agonists like Cisapride (a benzamide) were withdrawn due to hERG channel blockade, leading to QT prolongation and arrhythmias.[1] This necessitated a scaffold hop from benzamides to fused bicycles. The indazole-3-carboxamide scaffold has emerged as the "Gold Standard" (e.g., Velusetrag, Prucalopride-like analogs), offering:
-
Bioisosterism: Mimics the indole ring of serotonin but with tunable polarity.
-
Metabolic Stability: The indazole ring is resistant to oxidative metabolism compared to the electron-rich indole.
-
Safety: Reduced affinity for hERG channels when N1 is appropriately substituted (e.g., with an isopropyl group).[1]
This guide details the end-to-end workflow for designing and synthesizing these agonists, focusing on the critical 1-isopropyl-1H-indazole-3-carboxylic acid intermediate.
Chemical Design Strategy (SAR)
Effective 5-HT4 agonists follow a distinct pharmacophore model. The design must satisfy the orthosteric binding site (Asp100 interaction) while avoiding the hERG pharmacophore (typically lipophilic features flanked by basic amines).
The Pharmacophore Model
-
The Head (Aromatic Core): The indazole ring provides
-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> stacking interactions with aromatic residues (e.g., Phe, Trp) in the receptor pocket. -
The Linker: A carbonyl group (amide or ester) is essential for hydrogen bonding with Ser197 or Thr104.[1] Amides are preferred for hydrolytic stability.
-
The Tail (Basic Amine): A protonatable nitrogen (e.g., piperidine, tropane, or quinuclidine) is non-negotiable.[1] It forms a salt bridge with Asp100 in Transmembrane Domain 3 (TM3).[1]
-
N1-Substituent: A bulky lipophilic group (Isopropyl or Cyclobutyl) at the indazole N1 position fills a hydrophobic pocket, significantly enhancing potency and selectivity over 5-HT3 receptors.
Visualization of Design Logic
Caption: Figure 1. Pharmacophore dissection of Indazole-based 5-HT4 agonists showing critical receptor interactions.
Synthesis Protocols
The synthesis hinges on the efficient preparation of the 1-isopropyl-1H-indazole-3-carboxylic acid intermediate. While isatin routes exist, the 2-fluorobenzaldehyde route is preferred for scalability and safety (avoiding diazonium salts).[1]
Protocol A: Synthesis of the Indazole Core
Target: 1-isopropyl-1H-indazole-3-carboxylic acid
Step 1: Hydrazone Formation
-
Reagents: 2-Fluorobenzaldehyde (1.0 equiv), Hydrazine hydrate (1.5 equiv), Ethanol.[1]
-
Procedure: Dissolve 2-fluorobenzaldehyde in ethanol. Add hydrazine hydrate dropwise at 0°C.
-
Condition: Reflux for 4 hours.
-
Workup: Cool to RT. The hydrazone intermediate often precipitates. Filter or concentrate.
-
Cyclization: Heat the hydrazone in a sealed vessel with DBU (1.2 equiv) in DMAc at 140°C for 12 hours to effect
cyclization. -
Yield: Expect ~85% of 1H-indazole.
Step 2: N1-Alkylation (Regioselectivity Control)
Note: Indazoles can alkylate at N1 or N2. Thermodynamic control favors N1.
-
Reagents: 1H-indazole (from Step 1), 2-Iodopropane (1.5 equiv),
(2.0 equiv), DMF. -
Procedure: Stir suspension at 60°C for 16 hours.
-
Purification: Partition between EtOAc/Water. The N1-isopropyl isomer is less polar. Purify via silica gel chromatography (Hexane/EtOAc 8:1).
-
Validation: N1-alkylation is confirmed if the C3-proton signal (singlet ~8.0 ppm) shows NOE correlation with the isopropyl methine proton.
Step 3: C3-Carboxylation (The "Halogen Dance" or Direct Lithiation)
-
Reagents: N1-isopropylindazole, Iodine (1.2 equiv), KOH (2.0 equiv), DMF.
-
Procedure: Iodinate C3 (RT, 3h) to get 3-iodo-1-isopropylindazole.
-
Carbonylation: Palladium-catalyzed carbonylation is robust.
-
Cat:
/ dppf.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Atmosphere: CO gas (balloon).[1]
-
Solvent: MeOH/Et3N.
-
Temp: 80°C.
-
-
Hydrolysis: Treat the resulting methyl ester with LiOH (THF/H2O) to yield the free acid.
Protocol B: Amide Coupling (Library Generation)
Target: Final Agonist (e.g., Velusetrag analog)[1]
-
Activation: Dissolve the Indazole Acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 10 min to form the active ester.
-
Why HATU? Superior to EDC/HOBt for sterically hindered indazole acids.
-
-
Coupling: Add the amine "Tail" (e.g., 4-amino-1-piperidinepropanol).
-
Reaction: Stir at RT for 4-12 hours.
-
Workup: Dilute with water, extract with DCM.
-
Salt Formation: Treat the crude free base with HCl in dioxane/ether to generate the hydrochloride salt for biological testing.
Synthetic Workflow Diagram
Caption: Figure 2. Step-wise synthetic route from commercial starting materials to the active pharmaceutical ingredient.
Biological Evaluation Protocols
Trustworthy data requires self-validating assays. Always run a reference standard (e.g., Serotonin or Prucalopride ) alongside test compounds.[1]
Functional Assay: cAMP Accumulation
Since 5-HT4 is
-
Cell Line: HEK-293 stably expressing human 5-HT4(b) or (d) splice variants.
-
Reagents: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio).[1]
-
Protocol:
-
Seeding: Dispense 2,000 cells/well in low-volume 384-well plates.
-
Inhibition: Add 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
-
Treatment: Add test compounds (10-point dose response, 0.1 nM to 10
M). Incubate for 30 min at 37°C. -
Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates. Incubate 1h at RT.
-
Read: Measure FRET signal (665 nm/620 nm ratio).
-
Analysis: Normalize to 5-HT
(100%). Calculate .
-
Safety Screen: hERG Potassium Channel
Critical to ensure the compound does not mimic Cisapride's toxicity.
-
Method: Automated Patch Clamp (e.g., QPatch or PatchXpress).[1]
-
Protocol:
-
Use CHO cells stably expressing hERG.
-
Perfusion solution: Tyrode’s buffer.
-
Voltage protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Threshold: Compounds showing >50% inhibition at 10
M are flagged as high risk.
-
Data Summary Template[1]
| Compound ID | 5-HT4 | 5-HT4 | Efficacy (% 5-HT) | hERG | Selectivity Ratio (hERG/5-HT4) |
| Ref (5-HT) | 2.5 | 1.8 | 100% | >30 | >10,000 |
| Ref (Velusetrag) | 0.4 | 0.3 | 95% | >10 | >30,000 |
| Test Cmpd 1 | TBD | TBD | TBD | TBD | TBD |
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for 5-HT4 Receptor Agonists: A Focus on the Benzamide Scaffold.Link[1]
-
Smith, J.A., et al. (2009).[1] A Multivalent Approach to the Design and Discovery of Orally Efficacious 5-HT4 Receptor Agonists. Journal of Medicinal Chemistry.[3] Link
-
Theravance Biopharma. (2012).[1] Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag.[1] Bioorganic & Medicinal Chemistry Letters. Link[1]
-
Organic Syntheses. (2014). Synthesis of 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, Vol 91. Link[1]
-
Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid.[3][4][5][6] US20110172428A1. Link
Sources
- 1. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving solubility of 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid in DMSO
This technical guide addresses the solubility challenges associated with 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid , a scaffold often encountered in the synthesis of kinase inhibitors and receptor antagonists.
Its rigid, planar bicyclic structure, combined with strong intermolecular hydrogen bonding (carboxylic acid dimerization + indazole NH interactions), creates a high crystal lattice energy that resists dissolution, even in polar aprotic solvents like DMSO.
Core Troubleshooting Logic (Visualized)
Before proceeding with physical manipulation, use this decision matrix to identify the root cause of insolubility.
Figure 1: Decision tree for troubleshooting solubility issues. Note that moisture is the most common silent failure mode.
Physicochemical Profile & Solubility Barriers[1]
To solve the problem, we must understand the antagonist.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | ~226.62 g/mol | Low MW usually implies good solubility, but packing overrides this. |
| H-Bond Donors | 2 (COOH, Indazole-NH) | High Risk: Causes strong intermolecular networking. |
| H-Bond Acceptors | 4 (N, O) | Promotes dimerization of the carboxylic acid. |
| pKa (Acidic) | ~3.5 (COOH), ~13 (NH) | The COOH is ionizable; neutral form is least soluble. |
| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic; hates water, likes DMSO. |
The Mechanism of Failure: In solid state, the carboxylic acid moieties form stable cyclic dimers via hydrogen bonding. Additionally, the indazole NH can donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule. Breaking this lattice requires energy (heat) or a chemical shift (deprotonation).
Step-by-Step Optimization Protocols
Protocol A: The "Dry & Heat" Method (Standard)
Use this for concentrations < 10 mM.
-
Solvent Integrity: Ensure you are using Anhydrous DMSO (stored over molecular sieves). DMSO is hygroscopic; even 1% water uptake can drastically reduce the solubility of this hydrophobic acid [1].
-
Weighing: Weigh the compound into a glass vial (avoid plastic if heating > 50°C).
-
Addition: Add DMSO to reach 80% of the final volume.
-
Agitation: Vortex for 30 seconds.
-
Thermal Shift: If undissolved, heat the vial to 45–50°C in a water bath for 10 minutes.
-
Why? Heat disrupts the carboxylic acid dimers.
-
-
Sonication: Sonicate in a bath (35-40 kHz) for 15 minutes. The solution should turn clear.
Protocol B: The "Chemical Shift" Method (Advanced)
Use this for high concentrations (> 20 mM) or stubborn batches. Mechanism: Deprotonation breaks the H-bond dimer, forming a highly soluble ammonium salt in DMSO.
-
Calculate Base: Determine the molar amount of compound.
-
Add Organic Base: Add 1.0 to 1.1 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the powder.
-
Example: For 1 mmol of compound (226 mg), add 1.05 mmol of DIPEA (~183 µL).
-
-
Add Solvent: Add Anhydrous DMSO to volume.
-
Mix: Vortex. The compound should dissolve almost instantly at room temperature.
-
Note: This creates the DIPEA-salt of the indazole acid. This is generally compatible with biological assays as the base concentration is negligible upon dilution (1000x).
-
Troubleshooting Guide (Q&A)
Q1: The solution was clear in DMSO, but precipitated immediately when I added it to my cell culture media (PBS/Water). Why?
A: This is "Solvent Shock." Your compound is hydrophobic (LogP ~2.8). When you dilute the DMSO stock into water, the solvent power drops, and the compound crashes out.
-
Fix 1 (Step-down): Dilute the DMSO stock 1:10 into pure DMSO first, then slowly add this to the media while vortexing.
-
Fix 2 (Carrier): Use a carrier protein. Add the DMSO stock to media containing 5-10% Fetal Bovine Serum (FBS) or 0.1% BSA. Albumin binds hydrophobic acids and keeps them in solution [2].
Q2: My DMSO stock froze in the fridge and now has crystals that won't redissolve.
A: DMSO freezes at 19°C. The crystals are likely pure DMSO, or the compound has nucleated.
-
Fix: Warm the vial to 37°C for 20 minutes and vortex. Do not use the supernatant without redissolving the pellet, or your concentration will be wrong.
Q3: Can I use NaOH to dissolve it?
A: In water, yes. In DMSO, no .[1] Inorganic bases like NaOH are not soluble in DMSO. If you need a salt form in DMSO, use an organic base like DIPEA, TEA, or DBU.
Q4: Is the compound stable in DMSO?
A: Generally, yes. However, indazole-3-carboxylic acids can slowly decarboxylate at very high temperatures (>100°C). At room temperature or 4°C, they are stable. Avoid storing in DMSO for >1 month if possible; freeze aliquots at -20°C to prevent hydration [3].
Experimental Workflow: Salt-Assisted Dissolution
Figure 2: Enhanced dissolution workflow using in-situ salt formation.
References
-
BenchChem Technical Support. (2025).[2][3][4] Troubleshooting Solubility in DMSO: Effects of Moisture on Hydrophobic Compounds. BenchChem.[2][3][4] Link
-
Journal of Biological Chemistry. (1999). Mechanism of Cyclodextrin Glycosyltransferase and Solubility Enhancements.[5][6] J. Biol. Chem. 274, 34868–34876.[5][7] Link
-
MedChemExpress (MCE). (2024). Compound Handling Instructions: Stability of Carboxylic Acids in DMSO. MCE Technical Guide. Link
-
DiVA Portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids.[8][9] Umeå University. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. diva-portal.org [diva-portal.org]
preventing N1 vs N2 regioselectivity issues in indazole alkylation
Ticket ID: IND-REGIO-001 Subject: Preventing N1 vs N2 Regioselectivity Issues Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Diagnostic
The Core Challenge: Indazoles exhibit annular tautomerism between the 1H-indazole (N1-H) and 2H-indazole (N2-H) forms. While the 1H-tautomer is generally more thermodynamically stable (aromatic benzene ring preserved), the N2 nitrogen is often more nucleophilic in the deprotonated state or kinetically accessible, leading to mixtures.[1]
-
N1-Alkylation: usually favored under Thermodynamic Control or specific chelation conditions.[1][2]
-
N2-Alkylation: usually favored under Kinetic Control , steric hindrance at N1 (e.g., C7-substituents), or specific acid-catalyzed pathways.[1]
Interactive Decision Matrix
Use the following logic flow to select your synthetic strategy.
Figure 1: Strategic decision tree for selecting the optimal alkylation protocol based on target regiochemistry and substrate constraints.
Technical Deep Dive: Mechanisms & Causality
Why N1? (The Thermodynamic Path)
The 1H-indazole retains the full aromaticity of the benzene ring (Clar sextet).[1] Under conditions that allow equilibration (high heat, reversible alkylation) or specific cation coordination, N1 is favored.[1]
-
The "NaH Effect": In THF, Sodium Hydride (NaH) promotes N1 selectivity not just by deprotonation, but via chelation control .[1] The Na+ cation coordinates between N2 and substituents at C3 (if electron-rich), effectively blocking N2 and directing the electrophile to N1 [1].[1]
Why N2? (The Kinetic/Steric Path)
The N2 position is often less sterically hindered (unless C3 is bulky) and the lone pair is orthogonal to the pi-system in the anion, making it highly nucleophilic.[1]
-
Electronic Bias: Electron-withdrawing groups (EWGs) on the benzene ring can increase the acidity of N1-H, making the N2 lone pair the primary nucleophile in the resulting anion.[1]
-
Acid Catalysis: Recent breakthroughs utilizing alkyl trichloroacetimidates under acidic conditions protonate the imidate, which then attacks the neutral indazole at the most electron-rich nitrogen (N2), driven by the formation of a stable cationic intermediate before re-aromatization [2].[1][3]
Experimental Protocols
Protocol A: High N1-Selectivity (NaH/THF)
Best for: Unsubstituted indazoles or those with C3-donating groups.[1]
Reagents:
-
NaH (60% dispersion in oil, 1.2 equiv)[1]
-
Alkyl Halide (1.1 equiv)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
Workflow:
-
Dissolution: Dissolve indazole in anhydrous THF under Argon/Nitrogen.
-
Deprotonation: Cool to 0°C. Add NaH portion-wise.
-
Chelation Phase: Stir at 0°C for 20 mins, then warm to RT for 30 mins. Critical: This allows the Na-indazole complex to form.[1]
-
Alkylation: Cool back to 0°C. Add Alkyl Halide dropwise.
-
Reaction: Warm to RT (or 50°C if sluggish) and monitor by LCMS.
-
Quench: Carefully add sat. NH4Cl.[1]
Why this works: The tight ion pair in THF directs the electrophile to N1. Using polar aprotic solvents like DMF here often degrades selectivity by creating "loose" naked anions [3].[1]
Protocol B: High N2-Selectivity (Acid-Catalyzed Imidate)
Best for: Forcing N2 alkylation when N1 is thermodynamically preferred.[1]
Reagents:
Workflow:
-
Preparation: Dissolve indazole and alkyl imidate in dry CH2Cl2.
-
Catalysis: Add Lewis acid catalyst at 0°C.
-
Reaction: Stir at RT for 2–12 hours.
-
Workup: Wash with NaHCO3 to neutralize acid.
Why this works: This proceeds via an S_N1-like pathway or activated complex where the protonated imidate attacks the N2 position, which is electronically favored in the neutral heterocycle [2].
Troubleshooting & FAQs
Q: I am observing a 1:1 mixture. How do I shift this?
Diagnosis: You are likely operating in a "loose ion pair" regime (e.g., K2CO3 in DMF).[1] Fix:
-
To favor N1: Switch to NaH/THF (Protocol A) or Cs2CO3 in Toluene (High Temp).
-
To favor N2: Switch to the Acid-Catalyzed Imidate method (Protocol B). If using alkyl halides, try a non-polar solvent (DCM) with a silver salt (Ag2CO3) to drive the kinetic product.[1]
Q: My C7-substituted indazole refuses to alkylate at N1.
Diagnosis: Steric clash between the C7 substituent and the incoming alkyl group. Fix:
-
Use Cesium Carbonate (Cs2CO3) in DMF at 90-100°C .[1]
-
Reasoning: High temperature provides the energy to overcome the steric barrier (thermodynamic control), and Cesium's large radius ("soft" cation) allows for better reversibility than Sodium or Lithium.[1]
Q: How do I definitively distinguish N1 vs N2 isomers?
Do not rely solely on 1H chemical shifts. Use 2D NMR.
| Feature | N1-Alkyl Isomer | N2-Alkyl Isomer |
| NOE (Nuclear Overhauser Effect) | Strong NOE between N-CH2 and C7-H .[1] | Strong NOE between N-CH2 and C3-H .[1] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlation between N-CH2 and C7a (bridgehead).[1] | Correlation between N-CH2 and C3 . No correlation to C7a.[5] |
| 13C NMR Shift (N-CH2) | Typically upfield relative to N2.[1] | Typically downfield (deshielded) due to quinoid resonance.[1] |
Q: Can I use Mitsunobu conditions?
Answer: Yes, but with caution. Mitsunobu reactions on indazoles generally favor N2-alkylation (kinetic product) for electron-deficient indazoles or specific esters [4].[1] However, selectivity varies wildly with C3 substituents.[1]
-
Recommendation: Use Mitsunobu only if Alkyl Halides are unavailable or if the alcohol is the only source. Expect N2 preference, but verify every time.
References
-
Slade, D. J., et al. (2009).[1][4][6][7] Regioselective Synthesis of 1-Alkylindazoles from 1H-Indazoles. Journal of Organic Chemistry.[6][7][8][9] Link[1]
-
Luo, G., et al. (2022).[1] Highly Selective N2 Alkylation of Indazoles.[3][8] Synthesis/WuXi AppTec Whitepaper.[1] Link (Referencing similar mechanistic work in BJOC).
-
Keating, J. J., et al. (2021).[1][7] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[2][3][4][8][10] Beilstein Journal of Organic Chemistry.[4][7][8] Link
-
Hunt, K. W., et al. (2009).[1][6][7] Regioselective N-Alkylation of Indazoles.[2][3][4][7][8][10] Organic Letters.[1][6][7] Link[1]
Sources
- 1. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
purification strategies for 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid
Technical Support Center: Purification Strategies for 4-Chloro-6-Methoxy-1H-Indazole-3-Carboxylic Acid
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team / Process Chemistry Unit Subject: Troubleshooting & Optimization Guide for Batch # [User-Defined]
Executive Summary
Purifying 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid presents a distinct chemical paradox: the molecule requires basic conditions for solubility but is prone to thermal decarboxylation and oxidative degradation if mishandled.[1] The 4-chloro and 6-methoxy substituents increase lipophilicity compared to the parent indazole, complicating aqueous workups.[1]
This guide prioritizes Acid-Base Extraction as the primary purification vector (high throughput, scalable), followed by Controlled Recrystallization for polishing.[1] Chromatography is reserved for analytical isolation or removing stubborn regioisomers.
Module 1: The "Quick Fix" – Acid-Base Extraction
Best for: Removing non-acidic impurities (decarboxylated byproducts, unreacted anilines).[1]
The Logic: The C3-carboxylic acid moiety (pKa ~3.[2]5) allows the molecule to dissolve in weak base. The key impurity—4-chloro-6-methoxy-1H-indazole (the decarboxylated product)—lacks this acidic handle and will remain insoluble.[1]
Protocol:
-
Dissolution: Suspend the crude solid in 10% aqueous Na₂CO₃ (Sodium Carbonate).
-
Why Carbonate? NaOH (Strong base) can sometimes trigger ring-opening or hydrolysis of sensitive groups. Carbonate is gentle enough to deprotonate the carboxylic acid without aggressive side reactions.
-
-
Filtration: Stir for 30 minutes. Filter the undissolved solids (these are your impurities).
-
Washing: Wash the filter cake with a small amount of water. Combine filtrates.
-
Precipitation: Cool the filtrate to 0–5°C. Slowly acidify with 2N HCl to pH 2–3.
-
Critical Step: Do not drop to pH 0. Extremely acidic conditions can trap inorganic salts in the lattice or protonate the indazole nitrogen, keeping it in solution.[1]
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C (Do not exceed 50°C).[1]
Visualization: Acid-Base Workflow
Figure 1: Selective solubilization strategy to separate the target acid from non-acidic lipophilic impurities.[1]
Module 2: Recrystallization (The Art of Stability)
Best for: Final polishing and removing trace inorganic salts.
The Hazard: Indazole-3-carboxylic acids are thermally unstable.[1] The bond between the indazole core and the carboxylic acid is weakened by the electron-rich 6-methoxy group and the electron-withdrawing 4-chloro group.[1] Boiling solvents >80°C will accelerate decarboxylation.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Temperature Limit | Comments |
| Acetic Acid (Glacial) | 100% | 60°C | Gold Standard. Indazoles crystallize well from AcOH.[1] The acid suppresses ionization, improving recovery.[1] |
| Methanol / Water | 3:1 | Reflux (65°C) | Good for removing inorganic salts. Dissolve in hot MeOH, add water until turbid, cool slowly. |
| DMF / Water | 1:2 | 50°C | Use only if the compound is insoluble in alcohols. Hard to dry DMF from the crystal lattice. |
Step-by-Step Protocol (Acetic Acid Method):
-
Dissolve crude material in minimal Glacial Acetic Acid at 60°C .
-
If insoluble particles remain after 15 mins, filter hot.
-
Allow the solution to cool to room temperature slowly (over 2 hours) to grow dense crystals.
-
Chill to 4°C for final yield maximization.
-
Filter and wash with cold hexanes or heptane (to remove residual acetic acid).
Module 3: Troubleshooting & FAQs
Q1: My product is turning into a sticky oil during acidification. What is happening?
-
Diagnosis: This is "oiling out," often caused by adding acid too quickly or at too high a temperature.[1] The product precipitates as an amorphous solid trapping water/impurities.
-
Fix:
-
Re-dissolve the oil in base.
-
Add a "seed crystal" of pure product if available.
-
Acidify dropwise over 1 hour while vigorously stirring.
-
Keep the temperature strictly below 10°C.
-
Q2: I see a new impurity growing during drying (RRT ~1.2).
-
Diagnosis: This is likely the decarboxylated product (4-chloro-6-methoxy-1H-indazole).[1]
-
Cause: Drying temperature is too high.
-
Fix: Indazole-3-carboxylic acids should be dried under high vacuum at ambient temperature or max 40°C. Do not oven dry at >60°C.[1]
Q3: HPLC shows tailing peaks. How do I analyze this properly?
-
Diagnosis: The carboxylic acid moiety interacts with the silica stationary phase.
-
Fix: You must suppress ionization in your mobile phase.
-
Buffer: Use 0.1% Formic Acid or TFA in both water and acetonitrile channels.
-
Column: Use a C18 column with high carbon load (e.g., Agilent Zorbax SB-C18) to handle the acidic pH.[1]
-
Visualization: Decarboxylation Pathway
Figure 2: Thermal instability pathway. Avoid high-temperature processing to prevent yield loss.
References
-
LookChem. Indazole-3-carboxylic acid Properties and pKa Data. (General properties of the core scaffold). Available at: [Link][1]
-
Organic Syntheses. Preparation of Indazole-3-carboxylic acid derivatives via diazo chemistry. (Methodology for ring closure and handling). Available at: [Link][1]
-
Meng, G. et al. An Improved Preparation of 4-Chloro-1H-indazole.[1][3] (ResearchGate). Discusses the stability and synthesis of 4-chloro substituted indazoles. Available at: [Link]
- Google Patents.Process for the preparation of 1H-indazole-3-carboxylic acid derivatives (CN112778203A). (Industrial purification protocols).
Sources
Technical Support Center: Recrystallization of Chlorinated Indazole Carboxylic Acids
Welcome to the technical support center for the purification of chlorinated indazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the critical final step of purifying these valuable compounds. Here, we move beyond generic protocols to provide in-depth, field-tested insights into solvent selection and troubleshooting, grounded in the specific chemical nature of this molecular scaffold.
The indazole ring system is a cornerstone in modern medicinal chemistry, with numerous derivatives showing significant therapeutic potential.[1] The addition of chloro- substituents and a carboxylic acid moiety creates a molecule with a unique combination of polarity, hydrogen bonding capabilities, and aromatic character. These features dictate its solubility and crystallization behavior, often making purification by recrystallization a non-trivial task. This guide will equip you with the expertise to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - Solvent System Selection
This section addresses the most common initial questions regarding the choice of an appropriate solvent system for recrystallizing chlorinated indazole carboxylic acids.
Q1: What are the best starting solvents for recrystallizing a novel chlorinated indazole carboxylic acid?
Answer: For this class of compounds, the most successful and commonly cited solvents are lower-alcohols, often in combination with water.
-
Primary Recommendation (Single Solvents): Ethanol and Methanol are excellent starting points.[2][3] Their polarity and ability to act as both hydrogen bond donors and acceptors allow them to effectively solvate the polar carboxylic acid group and the N-H of the indazole ring.
-
Primary Recommendation (Mixed Solvents): An Ethanol/Water or Methanol/Water mixture is highly effective. The alcohol dissolves the compound at an elevated temperature, and the gradual addition of water as an anti-solvent reduces the solubility to induce crystallization upon cooling.[2]
-
Alternative Solvents: For more complex or substituted analogues, other solvents have been successfully employed. A notable example is Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), for which polymorphs have been obtained from methanol, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4] Acetic acid has also been mentioned as a potential solvent, though its high boiling point can complicate removal.[2]
Q2: How do the chloro- and carboxylic acid groups influence solvent selection?
Answer: The interplay between these two functional groups is critical to understanding solubility.
-
Carboxylic Acid Group: This group is highly polar and capable of strong hydrogen bonding. This dictates the need for polar, protic solvents like alcohols and water to achieve dissolution.[5] The acidic nature also means that solubility can be dramatically altered by pH. While not a recrystallization strategy per se, dissolving in a dilute base and re-precipitating with acid is a common purification technique for carboxylic acids.[6]
-
Chloro- Substituent: The chlorine atom is electron-withdrawing and increases the overall polarity of the molecule. This generally decreases solubility in non-polar solvents (like hexanes or toluene) and enhances it in moderately polar to polar solvents (like ethyl acetate or acetone).[7] The position of the chlorine atom on the indazole ring can also subtly influence crystal packing and solubility.
-
Combined Effect: Together, these groups create a molecule that requires a solvent capable of managing both hydrogen bonding (for the COOH and N-H) and dipole-dipole interactions (for the C-Cl bonds). This is why alcohols, and to some extent polar aprotic solvents like acetone or ethyl acetate, are effective.
Q3: When should I use a single-solvent versus a mixed-solvent system?
Answer: The choice depends on the solubility curve of your specific compound. The ideal solvent is one where the compound is highly soluble when hot but poorly soluble when cold.[8][9]
-
Use a Single Solvent When: You find a solvent (e.g., ethanol) that dissolves your compound completely near its boiling point, but upon cooling to room temperature or 0-4°C, a significant amount of crystalline product precipitates. This is the most straightforward method.
-
Use a Mixed-Solvent System When: No single solvent provides the desired solubility profile. Often, a compound is either too soluble in a solvent even when cold (e.g., methanol), or poorly soluble even when hot (e.g., water). In this scenario, you use a "solvent/anti-solvent" approach.[9] Dissolve the compound in a minimum amount of the "good" hot solvent (like ethanol) and then slowly add the "poor" solvent (the anti-solvent, like water) until turbidity (cloudiness) appears. Re-heat to clarify and then allow to cool slowly.
Solvent Suitability Overview
| Solvent Class | Examples | Suitability for Chlorinated Indazole Carboxylic Acids | Rationale |
| Polar Protic | Methanol, Ethanol, Water, Acetic Acid | High | Excellent H-bond donors/acceptors for solvating the carboxylic acid and indazole N-H. Often used in combination (e.g., EtOH/Water).[2][3] |
| Polar Aprotic | Acetone, Ethyl Acetate (EA), THF, DMF, DMSO | Moderate to High | Good dipole-dipole interactions. Can be effective, especially for more substituted derivatives like Lonidamine.[4] Often used in mixed systems (e.g., EA/Hexane). |
| Non-Polar | Hexanes, Heptane, Toluene, Benzene | Low (as primary solvent) | Generally poor solvents for these polar molecules. Primarily used as anti-solvents in mixed systems with more polar solvents like Ethyl Acetate.[6] |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the recrystallization of chlorinated indazole carboxylic acids, with explanations grounded in the physicochemical properties of these compounds.
Scenario 1: The Compound "Oils Out" Instead of Crystallizing
Question: I dissolved my compound in hot ethanol and began adding water. Instead of forming crystals upon cooling, a sticky, oily layer separated from the solution. What happened and how do I fix it?
Answer: "Oiling out" is a common problem that occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization.[7] Highly impure samples are also more prone to this issue.
Causality: The high concentration of your compound in the hot solvent becomes supersaturated too quickly upon addition of the anti-solvent or upon cooling. The system relieves this supersaturation by forming a liquid phase (the oil) which is a concentrated solution of your compound, rather than an ordered solid crystal lattice.
Solutions:
-
Re-heat and Add More "Good" Solvent: Warm the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the primary "good" solvent (ethanol in this case). This increases the total solvent volume and lowers the saturation point, requiring a lower temperature to be reached before precipitation begins, hopefully below the compound's melting point.[7]
-
Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization. After dissolving, insulate the flask (e.g., by placing it in a beaker of hot water or leaving it on a cooling hotplate) to ensure a very gradual temperature drop. This gives the molecules time to orient themselves into a crystal lattice.
-
Reduce the Amount of Anti-Solvent: You may have added the anti-solvent (water) too quickly or in too large a quantity. Re-heat to dissolve the oil, add more "good" solvent to create a clear solution, and then add the anti-solvent much more slowly, ensuring the solution remains hot, until the very first sign of persistent turbidity.
-
Try a Different Solvent System: If oiling out persists, the boiling point of your solvent system may be too high relative to your compound's melting point. Consider a solvent with a lower boiling point. For example, if using acetic acid, switch to an ethanol/water system.
Scenario 2: No Crystals Form, Even After Cooling in an Ice Bath
Question: My solution is clear and has been cooling for over an hour, even in an ice bath, but no crystals have appeared. What should I do?
Answer: This indicates that the solution is not sufficiently supersaturated, which can be due to using too much solvent or the inherent high solubility of your compound in that solvent at low temperatures.
Causality: Crystallization requires two steps: nucleation (the initial formation of small crystal aggregates) and crystal growth.[7] If the solution is not supersaturated, the thermodynamic barrier to nucleation is not overcome.
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a nucleation site for crystals to begin forming.
-
Introduce a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cold solution. This provides a perfect template for further crystal growth, bypassing the nucleation barrier.
-
Reduce the Solvent Volume: This is the most common fix. Gently heat the solution and boil off a portion (20-30%) of the solvent.[7] Then, allow the more concentrated solution to cool again. This will increase the concentration of your compound, facilitating supersaturation upon cooling.
-
Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent dropwise to the cold solution until it becomes slightly turbid, then warm slightly to redissolve and cool again.
Scenario 3: The Recovered Crystals are Not Pure
Question: I successfully recrystallized my compound, but NMR/LCMS analysis shows it is still contaminated with starting materials or byproducts. Why did the recrystallization fail to remove these impurities?
Answer: This typically happens for one of two reasons: the impurities have very similar solubility properties to your desired compound in the chosen solvent, or the impurities became trapped within the crystals due to rapid crystallization.
Causality: Recrystallization works by exploiting differences in solubility.[8] If an impurity is equally soluble as your product, it will co-crystallize. Alternatively, if crystals form too quickly, the mother liquor (containing the dissolved impurities) can become included (trapped) within the growing crystal lattice.
Solutions:
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient for removing large amounts of impurities. Repeating the process with the once-crystallized material will likely improve purity.
-
Slow Down Crystallization: As mentioned previously, ensure the solution cools as slowly as possible. Rapid "crashing out" of the solid is a primary cause of impurity inclusion. Use more solvent to keep the compound in solution longer during the cooling phase.
-
Change the Solvent System: This is the most effective solution. The impurity may have similar solubility in your current solvent but different solubility in another.
-
If the impurity is less polar than your product, try a more polar solvent system. This should keep the impurity dissolved in the mother liquor while your more polar product crystallizes.
-
If the impurity is more polar, try a less polar system (e.g., Ethyl Acetate/Hexane). Your product should dissolve, but the more polar impurity may remain insoluble and can be removed via hot filtration.
-
-
Perform a Wash During Filtration: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold, fresh solvent. This will dissolve residual surface impurities from the mother liquor without dissolving a significant amount of your product.
Part 3: Protocols and Visualizations
Experimental Protocol: Mixed-Solvent Recrystallization of a Chlorinated Indazole Carboxylic Acid
This protocol describes a general method using an ethanol/water system.
-
Dissolution: Place the crude chlorinated indazole carboxylic acid (e.g., 1.0 g) into an Erlenmeyer flask. Add the primary solvent (ethanol) in small portions while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot ethanol to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (water) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of the primary solvent (hot ethanol) back into the solution until the cloudiness just disappears, resulting in a saturated, clear solution at high temperature.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 20-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter with a small amount of ice-cold solvent mixture (e.g., a 1:1 ethanol/water mixture) to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, until a constant weight is achieved.
Logical Workflow Diagram
Caption: Troubleshooting workflow for recrystallization.
References
-
Mapp, L. K., Coles, S. J., & Aitipamula, S. (2017). Novel solid forms of lonidamine: crystal structures and physicochemical properties. CrystEngComm, 19(25), 3371-3381. Available at: [Link]
-
Mapp, L. K., et al. (2017). Novel solid forms of lonidamine: crystal structures and physicochemical properties. CrystEngComm. Available at: [Link]
- Google Patents. (CN112778203A). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Organic Syntheses. (Procedure for Indazole). Available at: [Link]
-
Sakai, K., et al. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2709. Available at: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents. International journal of molecular sciences, 12(1), 530–544. Available at: [Link]
-
Quora. (Why is the choice of solvent important in recrystallization?). Available at: [Link]
-
University of Rochester, Department of Chemistry. (Reagents & Solvents: Solvents for Recrystallization). Available at: [Link]
-
University of York, Department of Chemistry. (Solvent Choice). Available at: [Link]
-
Ayati, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
Sources
- 1. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Novel solid forms of lonidamine: crystal structures and physicochemical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Interpretation of 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid
Welcome, esteemed researchers, scientists, and drug development professionals. In the intricate world of medicinal chemistry and drug discovery, the unambiguous structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique, providing profound insights into molecular architecture. This guide offers an in-depth interpretation of the expected 1H NMR spectrum of 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid, a substituted indazole derivative of interest in contemporary pharmaceutical research. While a definitive experimental spectrum for this specific molecule is not publicly available, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to provide a robust predictive analysis.
The Indazole Scaffold: A Privileged Heterocycle
The indazole core is a bicyclic heteroaromatic system that is a bioisostere of indole and has garnered significant attention in medicinal chemistry. Derivatives of indazole are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and serotonin 5-HT3 receptor antagonistic effects.[1] The specific substitution pattern of 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid, featuring an electron-withdrawing chloro group, an electron-donating methoxy group, and a carboxylic acid, presents a fascinating case for spectroscopic analysis.
Predicted 1H NMR Spectrum of 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid
The predicted 1H NMR spectrum of the title compound is expected to display distinct signals corresponding to the aromatic protons on the indazole ring, the methoxy group protons, the N-H proton of the indazole ring, and the carboxylic acid proton. The chemical shifts of these protons are influenced by the electronic environment created by the substituents.
Predicted Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-5 | ~7.0-7.2 | Doublet (d) | 1H | Shielded by the electron-donating methoxy group at C-6. Expected to be a doublet due to coupling with H-7. |
| H-7 | ~7.5-7.7 | Doublet (d) | 1H | Deshielded by the anisotropic effect of the pyrazole ring and the electron-withdrawing chloro group at C-4. Expected to be a doublet due to coupling with H-5. |
| OCH3 | ~3.9-4.1 | Singlet (s) | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| NH | ~13.0-14.0 | Broad Singlet (br s) | 1H | The N-H proton of indazoles is typically deshielded and appears as a broad signal at a high chemical shift.[1][2] |
| COOH | ~12.0-13.0 | Broad Singlet (br s) | 1H | Carboxylic acid protons are highly deshielded and often appear as a broad singlet. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectrum with the known 1H NMR data of related molecules.
-
1H-Indazole-3-carboxylic acid: In the unsubstituted parent compound, the aromatic protons resonate in the range of 7.2 to 8.2 ppm.[1][3] The introduction of substituents in our target molecule will significantly alter this pattern.
-
4-Chloro-1H-indazole: The presence of a chlorine atom at the C-4 position induces a downfield shift of the neighboring protons due to its electron-withdrawing inductive effect. For instance, in 4-chloro-1H-indazole, the proton at C-5 (analogous to H-5 in our molecule, but with a different coupling partner) is observed around 7.3 ppm.[4]
-
6-Methoxy-1H-indazole: Conversely, the electron-donating methoxy group at C-6 will shield the adjacent protons, causing an upfield shift. In 6-methoxy-1H-indole, a structurally similar system, the protons ortho and para to the methoxy group are shifted to lower ppm values.[5]
The interplay of these electronic effects in 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid leads to our predicted chemical shifts. The methoxy group's shielding effect on H-5 is expected to be more pronounced than the deshielding effect from the distant chloro group, resulting in a relatively upfield shift for H-5. H-7, being closer to the electron-withdrawing chloro group and influenced by the pyrazole ring, is anticipated to be further downfield.
Visualizing Substituent Effects
The following diagram illustrates the key electronic influences of the substituents on the aromatic protons of the indazole ring.
Sources
HPLC Retention Time Comparison of Indazole Acid Derivatives: A Technical Guide
Executive Summary: The Indazole Challenge
Indazole-3-carboxylic acid derivatives (e.g., Lonidamine, Granisetron intermediates) represent a unique challenge in HPLC method development due to their amphoteric nature and annular tautomerism (1H- vs. 2H-indazole).[1] Standard C18 protocols often fail to resolve regioisomers or suffer from peak tailing due to secondary silanol interactions with the basic nitrogen at the N2 position.
This guide objectively compares the retention behavior of these derivatives across C18 (Octadecyl) and Phenyl-Hexyl stationary phases. It establishes a self-validating workflow that leverages
Mechanistic Grounding & Chemical Logic[1]
The pKa/pH Criticality
Indazole-3-carboxylic acid has a predicted pKa of approximately 3.03 for the carboxylic acid group.[1]
-
At pH > 5.0: The molecule is fully ionized (carboxylate anion), resulting in near-zero retention on RP-HPLC columns (elutes in void volume).[1]
-
At pH < 2.5: The acid is protonated (neutral), driving hydrophobic retention.
-
Expert Insight: You must buffer the mobile phase to pH 2.0–2.5 (e.g., 0.1% Formic Acid or Phosphate Buffer) to suppress ionization. Unbuffered water/organic gradients will lead to drifting retention times as the local pH shifts during the gradient.
The Isomer Problem (1H vs. 2H)
Indazoles exist in dynamic equilibrium between 1H- and 2H- tautomers.[1] However, substituted derivatives (like N-alkylated indazoles) are fixed regioisomers.
-
C18 Columns: Rely solely on hydrophobicity. Since 1H- and 2H- isomers have nearly identical LogP, C18 columns often co-elute them.[1]
-
Phenyl-Hexyl Columns: Utilize
stacking.[1] The electron density distribution differs significantly between the 1H- and 2H- aromatic systems, allowing Phenyl phases to discriminate between them.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]
The following data summarizes retention behavior for Lonidamine (a representative indazole acid derivative) and its impurities under optimized conditions.
Experimental Conditions
-
System: Agilent 1290 Infinity II / Waters H-Class[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[1]
-
Mobile Phase B: Methanol (Critical for Phenyl columns; see Solvent Choice)[1][2]
-
Temp: 35°C
Retention Time Data Summary
| Parameter | C18 Column (e.g., Gemini C18) | Phenyl-Hexyl Column (e.g., XSelect CSH) | Performance Verdict |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + | Phenyl-Hexyl offers orthogonal selectivity.[1] |
| Lonidamine RT | ~12.3 min | ~14.1 min | Phenyl-Hexyl retains aromatics longer.[1] |
| Isomer Resolution ( | Phenyl-Hexyl is superior for isomers. | ||
| Peak Symmetry ( | 1.1 – 1.3 (Slight Tailing) | 0.9 – 1.1 (Sharp) | Phenyl phases often mask silanols better.[1] |
| Solvent Effect | ACN provides sharper peaks. | MeOH is required to activate | ACN suppresses |
Critical Note on Solvent Choice: On Phenyl-Hexyl columns, Acetonitrile (ACN) forms a
-electron layer over the stationary phase, effectively "blinding" the column to the analyte's aromaticity. You must use Methanol to realize the selectivity benefits of Phenyl-Hexyl phases for indazoles.
Visualizing the Mechanism
The following diagram illustrates why Phenyl-Hexyl columns succeed where C18 fails for indazole derivatives.
Caption: Comparison of interaction mechanisms. C18 relies on hydrophobicity, leading to co-elution. Phenyl-Hexyl leverages pi-pi stacking for isomer resolution.
Self-Validating Experimental Protocol
This protocol is designed to be robust . It includes a "System Suitability" step that acts as a Go/No-Go gate, ensuring data integrity before sample analysis.
Step 1: Mobile Phase Preparation[1]
-
Buffer (Solvent A): Dissolve 1.0 g of Ammonium Formate in 1 L of HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.
-
Why: Ammonium formate is MS-compatible and buffers effectively at pH 3.0, keeping the carboxylic acid protonated.
-
-
Organic (Solvent B): 100% Methanol (LC-MS grade).[1]
Step 2: Column Screening Workflow
Run the following gradient on both a C18 (e.g., Agilent Zorbax Eclipse Plus C18) and a Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl) column.
| Time (min) | % Mobile Phase B | Flow (mL/min) |
| 0.0 | 10 | 1.0 |
| 15.0 | 90 | 1.0 |
| 18.0 | 90 | 1.0 |
| 18.1 | 10 | 1.0 |
| 23.0 | 10 | 1.0 |
Step 3: System Suitability (The Trust Check)
Before analyzing samples, inject a standard mixture of the target indazole and a known isomer or impurity.
-
Requirement 1: Retention time precision (n=5) must be RSD < 0.5%.
-
Requirement 2: Tailing factor (
) must be < 1.[1]5. If , the pH is likely too high (causing partial ionization) or the column has active silanols. -
Requirement 3 (For Phenyl Columns): Resolution (
) between isomers must be > 2.0.[1]
Decision Tree: Method Selection
Use this logic flow to select the correct column and conditions for your specific indazole derivative.
Caption: Decision tree for selecting stationary phase and mobile phase based on the presence of isomers.
References
-
Rochani, A. K., et al. (2020).[5] "LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions."[5][6] Research in Pharmaceutical Sciences, 15(4), 312-322.[5] Link
-
Element Lab Solutions. (n.d.). "Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity." Element Lab Solutions Technical Guide. Link
-
Agilent Technologies. (2009).[2] "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Agilent Application Note 5990-4711EN. Link
-
Podolska, M., et al. (2017). "HPLC Method for Separating Enantiomers of Imidazole Derivatives." Acta Poloniae Pharmaceutica, 74(3), 777-784.[7] Link
-
PubChem. (2025).[8] "Indazole-3-carboxylic acid: Chemical and Physical Properties." National Library of Medicine. Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. agilent.com [agilent.com]
- 3. Content measurement of doxorubicin hydrochloride and lonidamine by HPLC [yxsj.smmu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: IR Spectroscopy of Carboxylic Acid-Substituted Indazole Rings
Executive Summary: The Spectral Signature
For researchers developing indazole-based therapeutics (e.g., Lonidamine analogues, kinase inhibitors), Infrared (IR) spectroscopy serves as a critical structural validation tool. Unlike simple aromatic acids, indazole-3-carboxylic acid derivatives present a unique spectral challenge: the overlap of the pyrazole ring's N-H stretching with the carboxylic acid's O-H envelope, and the electronic coupling between the heterocycle and the carbonyl group.
Rapid Identification Criteria:
-
Carbonyl (C=O): Strong, sharp band at 1680–1720 cm⁻¹ .[1][2]
-
Hydroxyl (O-H): Very broad "fermi resonance" envelope 2500–3300 cm⁻¹ (often obscuring C-H stretches).[2]
-
Indazole Skeleton: Distinct C=N/C=C ring stretches at 1620 cm⁻¹ and 1475 cm⁻¹ .
-
Differentiation: The presence of a broad underlying continuum extending to 2500 cm⁻¹ distinguishes the acid from the discrete N-H bands of the bare indazole ring.
Theoretical Framework: Vibrational Coupling
The indazole ring system acts as an electron-rich heteroaromatic scaffold. When a carboxylic acid is attached (typically at C3), two primary factors influence the IR spectrum:
-
Electronic Conjugation: The
-system of the indazole ring conjugates with the carbonyl group, lowering the C=O stretching frequency compared to aliphatic acids (1710 cm⁻¹) to the "aryl" range (1680–1700 cm⁻¹). -
Intramolecular Hydrogen Bonding: In 1H-indazole-3-carboxylic acid, the acid proton can form a pseudo-6-membered ring via hydrogen bonding with the pyridinic nitrogen (N2). This locks the conformation and induces specific spectral shifts, often broadening the O-H band further and slightly lowering the C=O frequency.
Diagram 1: Spectral Assignment Decision Tree
This logic flow aids in distinguishing the target molecule from common synthetic intermediates (esters, amides, or unsubstituted indazoles).
Caption: Decision logic for assigning functional groups on an indazole scaffold based on IR peak hierarchy.
Critical Spectral Regions
Region 1: The Carbonyl Zone (1650–1750 cm⁻¹)
This is the most diagnostic region.[3][4][5] The exact position depends on the substituent at N1.
| Compound Class | Wavenumber (cm⁻¹) | Description |
| Indazole-3-COOH (Free Acid) | 1680–1710 | Strong, sharp.[6] Conjugated with the ring. Lowered by H-bonding (dimers). |
| Indazole-3-COOR (Ester) | 1720–1740 | Shifted higher due to loss of H-bond dimerization and ester electronics. |
| Indazole-3-CONH₂ (Amide) | 1650–1690 | "Amide I" band.[7][8] Broad, often split. Lower frequency than acid/ester. |
| Benzoic Acid (Reference) | 1680–1700 | Standard aromatic acid reference. Indazole mimics this closely. |
Region 2: The Proton Exchange Zone (2500–3500 cm⁻¹)
This region is complex due to the overlap of three distinct vibrations:
-
Acid O-H: A very broad, intense band spanning 2500–3300 cm⁻¹ .[2][9] It often looks like a "distorted baseline" or "hairy beard" and is the hallmark of the carboxylic acid dimer.
-
Indazole N-H: If the N1 position is unsubstituted (1H-indazole), a distinct N-H stretch appears around 3150–3450 cm⁻¹ . In the acid, this is often swallowed by the O-H envelope but may appear as a shoulder.[10]
-
C-H Stretches: Aromatic (3000–3100 cm⁻¹) and Aliphatic (2800–3000 cm⁻¹) C-H peaks appear as sharp spikes superimposed on the broad O-H curve.
Expert Insight: To confirm the acid, look for the "tail" of the O-H band extending down to 2500–2600 cm⁻¹ . The N-H stretch of the ring never extends this low.
Region 3: The Indazole Fingerprint (1000–1620 cm⁻¹)
These bands confirm the integrity of the heterocyclic core.
-
1615–1625 cm⁻¹: C=N / C=C ring stretching (often doublet).
-
1475–1500 cm⁻¹: Ring skeletal vibration (characteristic of the pyrazole moiety).
-
740–760 cm⁻¹: C-H out-of-plane bending (4 adjacent aromatic protons), assuming the benzene ring is unsubstituted at positions 4-7.
Comparative Analysis: Indazole vs. Alternatives
The following table compares the spectral shifts of Indazole-3-carboxylic acid against standard benchmarks.
| Feature | Benzoic Acid | Indazole-3-COOH | Indole-3-COOH |
| C=O Stretch | 1685 cm⁻¹ | 1690–1710 cm⁻¹ | 1670–1690 cm⁻¹ |
| O-H Stretch | 2500–3300 cm⁻¹ | 2500–3300 cm⁻¹ | 2500–3300 cm⁻¹ |
| Ring N-H | N/A | 3150–3450 cm⁻¹ (if 1H) | 3200–3400 cm⁻¹ (strong) |
| Ring C=C/C=N | 1580, 1600 cm⁻¹ | 1620, 1475 cm⁻¹ | 1610, 1580 cm⁻¹ |
| Key Distinction | No N-H; simple aromatic overtones. | High freq C=N (1620) ; N-H shoulder. | Lower C=O (electron rich pyrrole); intense N-H. |
Case Study: Lonidamine Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) is an N-substituted indazole.
-
Effect of N-Substitution: Because N1 is substituted with a benzyl group, the N-H stretch is absent . This clears the 3200–3500 cm⁻¹ region, leaving only the acid O-H envelope.
-
Result: The spectrum is cleaner, making the O-H acid band (2500–3300 cm⁻¹) and C=O (1710 cm⁻¹) easier to identify without interference.
Experimental Protocol: Sample Preparation
For solid heterocyclic acids, the choice between KBr pellet and ATR (Attenuated Total Reflectance) is critical. These compounds often have high melting points and strong intermolecular hydrogen bonding lattices.
Diagram 2: Sample Preparation Workflow
Caption: Comparison of KBr vs. ATR workflows. KBr is preferred for publication-quality resolution of the fingerprint region.
Protocol Recommendations
-
KBr Pellet (Recommended for Resolution):
-
Why: Indazole acids form strong dimers. KBr transmission allows for better resolution of the broad O-H band and the sharp fingerprint peaks (750 cm⁻¹) without the path-length distortion of ATR.
-
Step: Mix 1-2 mg sample with 200 mg IR-grade KBr. Grind to fine powder (avoid moisture uptake). Press at 8-10 tons for 2 mins.
-
-
ATR (Recommended for Throughput):
-
Why: Fast, no sample destruction.
-
Caution: The effective path length decreases at higher wavenumbers. The broad O-H acid band may appear weaker relative to the fingerprint region compared to a transmission spectrum. Ensure high contact pressure to see the "wings" of the O-H stretch.
-
References
-
National Institute of Standards and Technology (NIST). 1H-Indazole Hydrochloride IR Spectrum.[11] NIST Chemistry WebBook, SRD 69.[11] [Link]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. (2023).[7][12] [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[2][13] (2020).[9][10] [Link]
-
Specac. Interpreting Infrared Spectra: A Quick Guide.[Link]
-
Fritz Haber Institute. Infrared spectroscopic study of protonated and cationic indazole. (2006).[1][12] [Link]
Sources
- 1. The infrared spectrum of benzoic acid is shown below. Interpret the spect.. [askfilo.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jocpr.com [jocpr.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 1H-indazole hydrochloride [webbook.nist.gov]
- 12. fhi.mpg.de [fhi.mpg.de]
- 13. www1.udel.edu [www1.udel.edu]
structure-activity relationship (SAR) comparison of substituted indazoles
Focus: Kinase Inhibitors (VEGFR/PDGFR Targets)
Executive Summary
The indazole scaffold (benzo[c]pyrazole) represents a "privileged structure" in modern drug discovery, particularly for ATP-competitive kinase inhibitors. Its utility stems from its bioisosteric relationship with the indole ring (found in natural purines) and its unique N1-H ⇌ N2-H tautomerism.
This guide objectively compares the Structure-Activity Relationship (SAR) of 1H-indazole versus 2H-indazole derivatives, using the FDA-approved drugs Axitinib (Inlyta®) and Pazopanib (Votrient®) as primary case studies. It provides validated protocols for controlling the notoriously difficult N-alkylation regioselectivity during synthesis.
The Indazole Scaffold: Tautomerism & Binding Modes
Unlike the indole scaffold, which presents a static N-H donor, the indazole core possesses two nitrogen atoms capable of acting as hydrogen bond donors (HBD) or acceptors (HBA) depending on the tautomeric state and substitution.
-
1H-Indazole (Benzenoid): Thermodynamically favored in solution (
). The N1 is the H-donor; N2 is the H-acceptor. -
2H-Indazole (Quinonoid): Less stable in solution but often the bioactive conformation in kinase active sites. The N2 is the H-donor (or substituted attachment point); N1 is the H-acceptor.
Mechanism of Action: The Hinge Interaction
In Type I and Type II kinase inhibitors, the indazole motif typically anchors the molecule to the kinase hinge region (e.g., Glu/Cys residues in VEGFR2). The ability to "lock" the nitrogen switch via substitution is a critical SAR determinant.
Figure 1: Comparative binding modes. 1H-indazoles typically donate a proton to the hinge backbone carbonyl. 2H-indazoles (often N2-methylated) present an acceptor at N1 to receive a proton from the hinge backbone amide, while the N2-substituent projects into the solvent or hydrophobic pocket.
Comparative SAR Case Study: Axitinib vs. Pazopanib
The distinction between N1-unsubstituted (or substituted) and N2-substituted indazoles fundamentally alters the physicochemical profile and kinase selectivity.
Data Comparison: VEGFR2 Inhibition
The following table contrasts the potency and structural features of key indazole-based inhibitors.
| Feature | Axitinib (Inlyta®) | Pazopanib (Votrient®) | Indazole-Sulfonamide Analog (13i) |
| Core Scaffold | 1H-Indazole (3,6-disubstituted) | 2H-Indazole (2,3-dimethyl-6-amino) | Indazole-Pyrimidine Hybrid |
| N-Substitution | Free NH (Tautomeric) | N2-Methyl (Fixed) | Free NH |
| Hinge Interaction | Bivalent (Donor/Acceptor) | Monovalent (N1 Acceptor) | Bivalent |
| VEGFR2 IC50 | ~0.2 - 1.2 nM | ~30 - 43 nM | 34.5 nM |
| Selectivity | High (Narrow Spectrum) | Moderate (Multi-kinase) | Moderate |
| LogP (Calc) | ~4.2 | ~3.6 | ~3.1 |
Data Sources: PDB 4AGC (Axitinib), PDB 3CJG (Pazopanib), and Elsayed et al. (SAR study).
SAR Insights
-
The "Fixed" 2H-Indazole (Pazopanib): Methylation at N2 locks the quinonoid structure. This forces the N1 lone pair to act as an obligate H-bond acceptor. In Pazopanib, this interaction with the hinge region (residue Cys919 in VEGFR2) is critical. The N2-methyl group sits in a hydrophobic pocket, contributing to van der Waals binding energy but preventing the "induced fit" seen in flexible tautomers.
-
The "Flexible" 1H-Indazole (Axitinib): Axitinib possesses a free indazole NH. Crystal structures (e.g., PDB 4WA9) reveal it can adopt different binding poses depending on the kinase (e.g., DFG-in vs DFG-out). The free NH allows it to act as a donor, forming a tight H-bond network that contributes to its sub-nanomolar potency.
-
Substitution at C3: Both drugs utilize the C3 position to extend into the back pocket of the kinase. Bulky hydrophobic groups (vinyl-pyridine in Axitinib, methyl in Pazopanib) are tolerated and crucial for potency.
Experimental Protocols: Controlling Regioselectivity
Synthesizing substituted indazoles is notoriously difficult due to the competition between N1 and N2 alkylation. N1-alkylation is thermodynamically favored, while N2-alkylation often requires kinetic control or blocking strategies.
Diagram: Regioselectivity Decision Tree
Figure 2: Synthetic workflow for selecting N1 vs. N2 substitution patterns.
Protocol A: N1-Selective Alkylation (Thermodynamic)
Objective: Synthesize 1-substituted indazoles with >95% regioselectivity. Mechanism: The sodium cation coordinates with N2, effectively shielding it from attack.
-
Reagents: Indazole derivative (1.0 eq), NaH (60% dispersion, 1.2 eq), Alkyl Halide (1.1 eq), Anhydrous THF.
-
Procedure:
-
Dissolve indazole in anhydrous THF under Argon at 0°C.
-
Add NaH portion-wise. Evolution of H2 gas will occur. Stir for 30 min at 0°C, then 30 min at RT to ensure full deprotonation (formation of the sodium salt).
-
Cool back to 0°C and add the alkyl halide dropwise.
-
Allow to warm to RT and stir for 4–12 hours.
-
Quench: Add saturated NH4Cl solution.
-
-
Validation: 1H NMR NOESY. Look for NOE correlation between the N-CH2 protons and the C7-H proton of the indazole ring. Only N1-substitution shows this correlation.
Protocol B: N2-Selective Synthesis (The "Pazopanib" Route)
Objective: Access the 2H-indazole scaffold. Direct alkylation often yields mixtures (e.g., 60:40 N1:N2). Strategy: Use of Meerwein salts or specific cyclization precursors.
-
Reagents: Indazole (1.0 eq), Trimethyloxonium tetrafluoroborate (Me3OBF4) (1.1 eq), Ethyl Acetate.
-
Procedure:
-
Dissolve indazole in EtOAc at RT.
-
Add Me3OBF4 in one portion.
-
Stir for 2–4 hours (Kinetic control favors the more nucleophilic N2 lone pair in the neutral species).
-
Workup: Wash with NaHCO3.
-
-
Alternative (De Novo): For high purity 2H-indazoles (like Pazopanib), it is often superior to synthesize the ring already substituted.
-
Reactant: 2-nitrobenzaldehyde + Primary Amine (R-NH2).
-
Step: Reductive cyclization using SnCl2 or Triethyl phosphite (P(OEt)3). This guarantees N2 substitution as the R-group originates from the amine.
-
Physicochemical Properties & Metabolic Stability[1]
When replacing an indole or benzimidazole with an indazole in a drug candidate, anticipate the following shifts in properties:
-
Lipophilicity (cLogP): Indazoles are generally less lipophilic than indoles due to the extra nitrogen (lowering LogP by ~0.5–1.0 units), which improves solubility.
-
Hydrogen Bonding: The indazole acts as a hydrogen bond acceptor (HBA) at N2 (in 1H-form) or N1 (in 2H-form). Indole lacks this HBA capability.
-
Metabolic Stability: The extra nitrogen reduces the electron density of the benzene ring compared to indole, making the indazole core more resistant to oxidative metabolism (CYP450 oxidation) at the C4-C7 positions.
References
-
Axitinib Binding Mode: Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGFR tyrosine kinases 1, 2, 3. Clinical Cancer Research.[1]Link
-
Pazopanib Discovery & Structure: Harris, P. A., et al. (2008).[2] Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor.[2] Journal of Medicinal Chemistry.Link
-
Indazole Regioselectivity: Luo, G., et al. (2006). Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry.Link
-
Kinase Hinge Interaction: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer.Link
-
SAR Comparison Data: Elsayed, M. S. A., et al. (2019). Design, synthesis and structure-activity relationship of novel indazole derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry.Link
Sources
Safety Operating Guide
4-chloro-6-methoxy-1H-indazole-3-carboxylic acid: Proper Disposal Procedures
Executive Summary & Compound Profile
4-chloro-6-methoxy-1H-indazole-3-carboxylic acid is a halogenated heterocyclic organic acid.[1][2][3] Proper disposal is dictated by three critical chemical features:
-
Halogen Content (Chlorine): Requires high-temperature incineration to prevent the formation of dioxins/furans.[1][3] It must never be mixed with non-halogenated organic waste streams if your facility separates them.[1][3]
-
Acidity (Carboxylic Acid): The compound is acidic.[1][2][3] If in solution, it poses a corrosion hazard (RCRA D002) and must not be mixed with bases or cyanides/sulfides.
-
Physical State (Solid): As a solid, it presents an inhalation dust hazard and requires specific containment distinct from liquid waste.[1][2]
Physicochemical Profile for Disposal
| Property | Value/Description | Disposal Implication |
| State | Solid (Powder/Crystalline) | Use "Hazardous Solid" containers; prevent dust generation.[1][3] |
| Solubility | Low in water; Soluble in DMSO, MeOH, Base | Do not attempt water dilution for drain disposal.[1] |
| Acidity (pKa) | ~3.0 (Predicted for core scaffold) | Incompatible with strong bases and oxidizers.[1][3] |
| Halogenated? | YES (Chlorine) | CRITICAL: Must go to Halogenated Waste streams.[1][3] |
| GHS Hazards | Acute Tox. 4, Skin/Eye Irrit. 2/2A | Handle with standard PPE (Nitrile gloves, eye protection).[1] |
Hazard Identification & Segregation Strategy
Effective disposal begins with segregation.[1] Mixing this compound with incompatible streams (e.g., strong oxidizers like nitric acid) can cause exothermic reactions or toxic gas evolution.
Waste Stream Decision Matrix
Figure 1: Segregation logic. Note that because the solute contains chlorine, the entire liquid mixture should often be treated as halogenated waste to ensure proper incineration.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Excess Reagent)
Applicability: Expired shelf stocks, weighing errors, or degraded solids.[2]
-
Primary Containment:
-
Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar with a screw-top lid.
-
Why: Avoids bag puncture risks associated with crystalline solids.[1]
-
-
Labeling:
-
Secondary Containment:
-
Place the sealed jar into a clear zip-lock bag or a secondary tub designated for solid waste.
-
-
Storage:
Protocol B: Disposal of Liquid Solutions (Reaction Mixtures/HPLC)
Applicability: Mother liquors, filtrates, or HPLC effluent containing the compound.
-
Solvent Compatibility Check:
-
Ensure the waste container material (HDPE vs. Glass) is compatible with the solvent (e.g., don't put chloroform in standard polystyrene).[2]
-
-
Selection of Waste Stream:
-
Rule of Thumb: Because the compound contains Chlorine, the safest route is the Halogenated Organic Solvent stream (often Red cans or specific carboys).[1][2]
-
Reasoning: Non-halogenated waste is often used for fuel blending (energy recovery).[1][2] Halogens can corrode burners and form dioxins during this process; therefore, they require specialized incineration with scrubbers [1, 5].
-
-
pH Adjustment (Optional but Recommended):
-
If the solution is highly acidic (pH < 2) due to the carboxylic acid or added reagents, neutralize to pH 5–9 before adding to the organic waste carboy to prevent corrosion of the waste drum or dangerous off-gassing.
-
Caution: Perform neutralization slowly in a fume hood to manage heat/gas evolution.[1]
-
Protocol C: Empty Containers[2][3]
-
P-List Status: This compound is not P-listed (acutely toxic).[1][2][3] Therefore, "RCRA Empty" standards apply.
-
Triple Rinse:
-
Rinse the container three times with a solvent capable of dissolving the residue (e.g., Ethanol or DMSO).
-
Disposal of Rinsate: Pour all three rinses into the Liquid Hazardous Waste container (Protocol B).
-
-
Defacing:
-
Cross out the original label.[1]
-
Mark as "Empty" and dispose of the glass/plastic in the standard lab trash or glass recycling, depending on local policy.
-
Emergency Procedures: Spills & Exposure
Spill Response Workflow
Figure 2: Immediate response logic for spills. Note the emphasis on dust suppression for solids.
Specific First Aid[2]
-
Inhalation: Move to fresh air immediately. The carboxylic acid moiety can cause respiratory irritation [2].[4]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2][3] Do not use organic solvents (like ethanol) on skin, as they may increase absorption.
-
Eye Contact: Flush with water for 15 minutes.[1][2] Remove contact lenses if present.[1]
Regulatory Compliance (RCRA & EPA)[2][5]
While 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid is not explicitly listed on the RCRA P or U lists, it is regulated as a Characteristic Hazardous Waste if not disposed of correctly.[1][2][3]
| Regulatory Code | Description | Applicability |
| D002 | Corrosivity | Applies if the waste is an aqueous solution with pH ≤ 2.[1][3] |
| F-List (F001-F005) | Spent Solvents | Applies if the compound is dissolved in listed solvents (e.g., Methylene Chloride, Methanol) [3].[1][3] |
| Halogenated Organic | State-Level | Many states (e.g., CA, MA) require strict segregation of halogenated organics for incineration efficiency.[1][2] |
Key Compliance Rule: Never pour this compound down the drain. The "Dilution is the solution to pollution" adage is false and illegal for halogenated organics [4].[1]
References
-
Bucknell University EHS. (2016).[1] Hazardous Waste Segregation Guide.[1][5] Retrieved from
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 1H-Indazole-3-carboxylic acid (Analog).[1] Retrieved from [2]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [2]
-
Cornell University EHS. (2025). Organic Solvents Disposal Guide.[1] Retrieved from [2][3]
-
University of Akron. (2025).[1] Halogenated vs Non-Halogenated Waste Streams.[1][5][6][7] Retrieved from
Sources
Personal Protective Equipment (PPE) & Handling Guide: 4-Chloro-6-methoxy-1H-indazole-3-carboxylic acid
Executive Safety Summary
4-Chloro-6-methoxy-1H-indazole-3-carboxylic acid is a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors and receptor ligands. Due to the specific substitution pattern (Chloro at C4, Methoxy at C6), this compound exhibits distinct electronic properties but shares a safety profile with the broader class of halogenated indazole-3-carboxylic acids.
Core Hazard Classification (Derived via SAR):*
-
Warning: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Acute Toxicity: Harmful if swallowed (H302).
-
Physical Hazard: Combustible solid; fine dust may form explosive mixtures in air.
> Note on Scientific Integrity: Specific toxicological data for this exact isomer is limited. The safety protocols below are established using Structure-Activity Relationship (SAR) analysis based on the closest structural analogs (6-Chloro-1H-indazole-3-carboxylic acid and Indazole-3-carboxylic acid) to ensure a conservative, maximum-protection safety margin.
Chemical Profile & Physical Properties[2][3][4][5][6]
Understanding the physical state is the first step in selecting the correct PPE.
| Property | Description / Value | Operational Implication |
| Physical State | Solid (Powder/Crystalline) | Risk of inhalation; requires dust control. |
| Solubility | Low in Water; Soluble in DMSO, DMF | Use compatible glove materials for solvents. |
| Acidity (pKa) | ~3.5 (COOH), ~13 (NH) | Corrosive to mucous membranes; avoid inhalation. |
| Static Potential | High | Powder may "fly" during weighing; use anti-static measures. |
| Waste Class | Halogenated Organic | MUST be segregated from general organic waste. |
PPE Matrix: The Defense System
This matrix is designed not just to comply with regulations, but to prevent specific failure modes associated with handling fine, halogenated organic powders.
| Protection Zone | Required Equipment | Technical Rationale |
| Respiratory | Fume Hood (Primary) or N95/P100 Mask (Secondary) | Prevents inhalation of fine particulates which can cause chemically induced pneumonitis. |
| Hand (Primary) | Nitrile Gloves (Min. 0.11 mm thickness) | Nitrile offers excellent resistance to the solid acid. Latex is NOT recommended due to poor chemical resistance to organic solvents often used with this compound (e.g., DMSO). |
| Hand (Secondary) | Double Gloving | Required when dissolving the solid in DMSO or DMF to prevent permeation of the carrier solvent. |
| Eye/Face | Chemical Safety Goggles | Side shields are insufficient if fine dust is generated. Goggles seal the eyes from airborne irritants. |
| Body | Lab Coat (Cotton/Poly blend) | Must be buttoned to the neck to prevent skin contact with settling dust. |
Operational Protocol: "Cradle-to-Grave" Handling
This workflow ensures safety from the moment the container is opened until the waste is sealed.
Phase 1: Storage & Retrieval
-
Storage: Keep refrigerated (2-8°C) under an inert atmosphere (Argon/Nitrogen) if possible. The indazole nitrogen can be oxidation-sensitive over long periods.
-
Equilibration: Allow the container to reach room temperature before opening . Opening a cold bottle introduces condensation, which can hydrolyze the compound or cause clumping, increasing handling difficulty.
Phase 2: Weighing & Transfer (Critical Step)
-
The Static Risk: Indazole carboxylic acids are prone to static charge.
-
Action: Use an anti-static gun or wipe the spatula/weighing boat with an anti-static cloth before use.
-
-
Containment: Perform all weighing inside a chemical fume hood. If a balance is not available in the hood, use a balance enclosure or transfer the closed container to the balance, weigh quickly, and seal immediately.
Phase 3: Solubilization
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions.
-
Exothermic Risk: Dissolution may be slightly exothermic. Add solvent slowly.
-
Vortexing: Ensure the vial is capped tightly before vortexing to prevent aerosol generation.
Phase 4: Reaction Setup
-
Stoichiometry: When using as an acid, ensure at least 1.1 equivalents of base (e.g., DIPEA, TEA) are available to deprotonate the carboxylic acid if coupling is intended.
-
Byproducts: If activating with SOCl2 or Oxalyl Chloride, be prepared for HCl gas evolution. Scrubbing is required. [1]
Emergency Response Procedures
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Brush off dry powder gently, then wash with soap and water for 15 min. | Do not use solvents (EtOH/Acetone) to clean skin; they increase absorption. |
| Eye Contact | Flush with eyewash station for 15 min, holding eyelids open. | Seek medical attention immediately (Ophthalmologist). |
| Inhalation | Move to fresh air.[2][3][4][5] | If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Cover with wet paper towels to prevent dust, then wipe up. | Place waste in a sealed bag labeled "Hazardous Debris." |
Disposal & Waste Management
Crucial Distinction: Because this molecule contains a Chlorine atom (C4 position), it is classified as Halogenated Waste .
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Solid Hazardous Waste drum.
-
Liquid Waste:
-
Do NOT pour down the drain.[6]
-
Collect in the Halogenated Organic Solvents container. Mixing halogenated compounds with non-halogenated waste streams (like Acetone/Methanol) can incur significant disposal fines and safety risks during incineration.
-
-
Container: Triple rinse the empty reagent bottle with a small amount of DMSO or Methanol before discarding the bottle in glass waste. Add the rinsate to the Halogenated waste stream.
Visual Workflow: Safe Handling Lifecycle
Figure 1: Cradle-to-Grave handling workflow for 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid, emphasizing moisture control and waste segregation.
References
-
PubChem. (n.d.).[7] Compound Summary: Indazole-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
